Tacrine
説明
特性
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJREFDVOIBQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1684-40-8 (hydrochloride) | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1037272 | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e-01 g/L | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
321-64-2, 206658-92-6 | |
| Record name | Tacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183.5 °C | |
| Record name | Tacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tacrine synthesis from 2-aminobenzonitrile and cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a foundational acetylcholinesterase inhibitor, from the reaction of 2-aminobenzonitrile and cyclohexanone. This synthesis is a classic example of the Friedländer annulation, a powerful method for the construction of quinoline and acridine scaffolds.
Introduction
This compound was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, it remains a critical pharmacological tool and a scaffold for the development of new, safer analogues.[1] The synthesis of this compound and its derivatives continues to be an active area of research.[2][3] The most common and straightforward route to this compound involves the acid-catalyzed condensation of 2-aminobenzonitrile with cyclohexanone.[3][4]
Reaction Mechanism and Pathway
The synthesis of this compound from 2-aminobenzonitrile and cyclohexanone proceeds via a Friedländer-style cyclocondensation.[4] The reaction is typically catalyzed by a Lewis acid, which activates the carbonyl group of cyclohexanone towards nucleophilic attack by the amino group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization and subsequent aromatization to form the tetrahydroacridine core.
The proposed mechanism is as follows:
-
Activation of Cyclohexanone: The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The amino group of 2-aminobenzonitrile attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes dehydration to form an enamine or an imine intermediate.
-
Intramolecular Cyclization: The nitrile group is activated by the Lewis acid, and the enamine attacks the nitrile carbon in an intramolecular cyclization.
-
Tautomerization and Aromatization: A series of tautomerizations and proton transfers, followed by the elimination of the Lewis acid catalyst upon workup, leads to the final aromatic this compound product.[4]
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The yield of this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. A summary of quantitative data from various reported syntheses is presented below for easy comparison.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | None | Reflux | - | 68 | [4] |
| BF₃·Et₂O | None | Reflux | 4 | 81 | [5] |
| POCl₃ | None | 120 | 2 | 55 | [5] |
| AlCl₃ | Toluene | 100 | - | 28 | [6] |
| InCl₃ | Toluene | 100 | - | 30 | [6] |
| FeCl₃ | Toluene | 100 | - | 35 | [6] |
| ZnCl₂ | Toluene | 100 | - | 39 | [6] |
| SnCl₄ | Toluene | Reflux | 3 | 82 | [7] |
| Yb(OTf)₃ | Toluene | 100 | - | High | [6] |
| ZnCl₂/ChCl (DES) | Deep Eutectic Solvent | 120 | 3 | 98 | [8][9] |
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂ | [2] |
| Molecular Weight | 198.27 g/mol | [2] |
| Melting Point | 181.1-182.1 °C | [4] |
| Appearance | Yellow precipitate | [2] |
| ¹H NMR | Predicted values available | [4][10] |
| ¹³C NMR | Predicted values available | [4][10] |
| MS (APCI) | m/z 198 (M⁺) | [4] |
| IR (cm⁻¹) | 3308-3366 (primary amine), 761 (aromatic C-H) | [4] |
| Elemental Analysis | C: 78.75%, H: 7.12%, N: 14.13% (Theoretical) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of this compound using Zinc Chloride
This protocol is adapted from a method chosen for its use of readily accessible starting materials and good yields.[4]
Materials:
-
2-Aminobenzonitrile (3.54 g, 0.030 mol)
-
Cyclohexanone (36 mL)
-
Anhydrous Zinc Chloride (4.02 g)
-
20% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Litmus paper
Apparatus:
-
100 mL 3-necked round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
To the 3-necked round-bottomed flask, add 36 mL of cyclohexanone, a magnetic stirrer bar, 3.54 g of 2-aminobenzonitrile, and 4.02 g of anhydrous zinc chloride.
-
Attach the reflux condenser and thermometer, and place the flask in a heating mantle.
-
Heat the mixture to reflux with stirring. The solution will darken from a pale yellow, indicating the initiation of the condensation reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper. A yellow precipitate will form.
-
Collect the precipitate by gravity filtration and wash it with water.
-
Recrystallize the crude product from 20 mL of hot ethanol.
-
Collect the purified crystals by Büchner filtration and allow the product to dry for one week under a fume hood.
Protocol 2: Synthesis of this compound using Boron Trifluoride Etherate
This procedure utilizes a different Lewis acid catalyst.[5]
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
In a suitable reaction flask, combine 2-aminobenzonitrile and cyclohexanone.
-
Add boron trifluoride etherate to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, add an aqueous solution of NaOH to the reaction mixture.
-
Isolate the resulting this compound product.
Protocol 3: Sustainable Synthesis of this compound in a Deep Eutectic Solvent
This protocol presents a more environmentally friendly approach using a deep eutectic solvent (DES).[8][9]
Materials:
-
2-Aminobenzonitrile (1 mmol, 118 mg)
-
Cyclohexanone (1 mmol, 98 mg)
-
Zinc chloride/Choline chloride (ZnCl₂/ChCl) (1:1 mol/mol) DES (1 g)
-
10% Sodium Hydroxide (NaOH) solution (300 µL)
-
Isopropanol (iPrOH) (1 mL)
Procedure:
-
Add 2-aminobenzonitrile and cyclohexanone to the ZnCl₂/ChCl DES in a reaction vessel.
-
Heat the reaction mixture to 120 °C for 3 hours.
-
Cool the reaction to room temperature and evaporate any volatile components under reduced pressure.
-
Add the 10% NaOH solution to the residue and stir for an additional 3 hours.
-
Filter the resulting solid and wash the cake with water.
-
Stir the solid in iPrOH for 1 hour, then filter to obtain the purified this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Silicon incorporated this compound: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, in vitro and in silico investigations of novel this compound derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Sustainable Synthetic Approach to this compound and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dawn of a Symptomatic Treatment: An In-depth Guide to the Early Clinical Studies of Tacrine for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the seminal clinical studies on Tacrine (tetrahydroaminoacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This compound's development marked a pivotal moment in Alzheimer's research, shifting the paradigm towards symptomatic treatment by targeting the cholinergic deficit observed in the brains of patients. This document delves into the core of these early investigations, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological and procedural pathways to offer a thorough resource for professionals in the field.
Core Mechanism of Action
This compound's primary therapeutic rationale is based on the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in patients.[1][2] this compound functions as a reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting these enzymes, this compound increases the concentration and prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission in the cerebral cortex and hippocampus, brain regions crucial for memory and learning.[5]
Beyond its primary role as a cholinesterase inhibitor, early research suggested that this compound may have other secondary mechanisms, including the modulation of muscarinic and nicotinic cholinergic receptors.[3]
Key Clinical Efficacy and Safety Data
The early clinical trials of this compound were characterized by a mix of modest efficacy and significant safety concerns, primarily related to hepatotoxicity. Below are summary tables of the key quantitative data from these foundational studies.
Table 1: Summary of Efficacy Results from Early this compound Clinical Trials
| Study (Year) | Duration | Patient Population | N | Dosage | Primary Efficacy Measure | Results (this compound vs. Placebo) |
| Davis et al. (1992) [6] | 6 weeks | Probable Alzheimer's Disease | 215 | 40 mg/day or 80 mg/day (best dose) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Mean adjusted ADAS-Cog score: 30.3 for this compound vs. 32.7 for Placebo (a smaller decline of 2.4 points, p < 0.001).[6] |
| Farlow et al. (1992) [7] | 12 weeks | Probable Alzheimer's Disease | 468 | Up to 80 mg/day | ADAS-Cog and Clinical Global Impression of Change (CGIC) | Dose-related improvement on ADAS-Cog (p = 0.014) and CGIC (p = 0.014). At 80 mg/day, 51% of patients showed a ≥4-point improvement on ADAS-Cog.[7] |
| Knapp et al. (1994) / this compound Study Group [8] | 30 weeks | Mild to moderate Alzheimer's Disease | 263 | Up to 160 mg/day | ADAS-Cog and CGIC | Significant dose-response trend. At the highest dose (160 mg/day), more patients improved compared to placebo.[9] |
| Eagger et al. (1991) [10] | 13 weeks (crossover) | Probable Alzheimer's Disease | 65 (completed) | Up to 150 mg/day | Mini-Mental State Examination (MMSE) and Abbreviated Mental Test Score (AMTS) | Significant beneficial effect of this compound over placebo on MMSE score (p < 0.0001) and AMTS (p = 0.0001).[10] |
Table 2: Summary of Key Adverse Events in Early this compound Clinical Trials
| Study (Year) | N | Common Adverse Events | Incidence of Elevated Liver Enzymes (ALT > 3x ULN) | Other Notable Adverse Events (Incidence) |
| Farlow et al. (1992) [7] | 468 | Nausea, vomiting, diarrhea, abdominal pain, dyspepsia, rash | 25% | Nausea/vomiting (8%), Diarrhea (5%), Abdominal pain (4%), Dyspepsia (3%), Rash (3%).[7] |
| Watkins et al. (1994) [11] | 2446 | Asymptomatic elevated ALT | 25% (ALT > 3x ULN), 2% (ALT > 20x ULN) | Elevated ALT levels were more frequent in women.[11] |
| Systematic Review (1997) [12] | 3555 | Cholinergic effects, elevated transaminases | Mean of 28.6% (range 0-53%) | Cholinergic manifestations (mean 30.2%, range 5-62%).[12] |
Experimental Protocols of Key Studies
The methodologies of the early this compound trials set a precedent for future Alzheimer's drug development. Below are detailed protocols from some of the pivotal studies.
A 12-Week, Double-Blind, Placebo-Controlled, Parallel-Group Study (Farlow et al., 1992)
-
Patient Population: Men and women aged at least 50 years with a diagnosis of probable Alzheimer's disease, exhibiting mild to moderate impairment. Patients with other significant medical conditions were excluded.[7]
-
Study Design: A 12-week, double-blind, placebo-controlled, parallel-group study conducted at 23 outpatient centers.[7]
-
Intervention:
-
Weeks 1-6: Patients were randomized to receive placebo, 20 mg/day of this compound, or 40 mg/day of this compound.[7]
-
Weeks 7-12: Half of the patients in each group continued with the same treatment, while the other half had their dose increased. The placebo group increased to 20 mg/day, the 20 mg/day group to 40 mg/day, and the 40 mg/day group to 80 mg/day.[7]
-
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized test battery that assesses various cognitive domains, including memory, language, and praxis. The test consists of 11 tasks.[13][14]
-
Clinician-Rated Clinical Global Impression of Change (CGIC): A 7-point scale where a clinician provides a global rating of the patient's change from baseline.[15][16]
-
-
Safety Monitoring: Weekly monitoring of serum alanine aminotransferase (ALT) levels to detect liver toxicity.[7]
A 30-Week Randomized Controlled Trial of High-Dose this compound (Knapp et al., 1994)
-
Patient Population: Patients with mild to moderate Alzheimer's disease.[8]
-
Study Design: A 30-week, randomized, double-blind, placebo-controlled, parallel-group trial.[8]
-
Intervention: Patients were randomized into four groups and received different doses of this compound, up to a maximum of 160 mg/day, or a placebo.[8]
-
Primary Outcome Measures:
-
ADAS-Cog
-
CGIC
-
-
Safety Monitoring: Regular monitoring of liver function tests was a critical component of the study, with predefined criteria for dose reduction or discontinuation based on ALT levels.[9]
Hepatotoxicity Monitoring Protocol (General)
Across the early trials, a stringent protocol for monitoring liver function was established due to the high incidence of elevated transaminase levels.
-
Frequency of Monitoring: Serum ALT levels were typically monitored every other week from week 4 to week 16 of therapy. After this period, if levels remained within the normal range, monitoring could be decreased to every 3 months.
-
Dose Adjustment Criteria:
-
ALT 2-3 times the upper limit of normal (ULN): Monitor ALT weekly.
-
ALT 3-5 times the upper limit of normal (ULN): Reduce the daily dose by 40 mg and monitor ALT weekly.
-
ALT > 5 times the upper limit of normal (ULN): Discontinue treatment and monitor ALT levels until they return to normal. Rechallenge with the drug could be considered once levels normalized, starting at a lower dose and with weekly monitoring.
-
Visualizing the Pathways
Cholinergic Signaling Pathway and this compound's Action
The following diagram illustrates the normal cholinergic synapse and the mechanism of action of this compound.
Caption: this compound inhibits AChE, increasing ACh in the synapse.
This compound Metabolism Pathway
The metabolic fate of this compound is a critical determinant of its hepatotoxicity. The primary route of metabolism is through the cytochrome P450 system in the liver.
Caption: this compound is primarily metabolized by CYP1A2 in the liver.
Clinical Trial Workflow for Early this compound Studies
This diagram outlines the typical workflow of the early, pivotal clinical trials for this compound.
Caption: Workflow of early this compound clinical trials.
Conclusion
The early clinical studies of this compound were instrumental in establishing the viability of cholinesterase inhibition as a symptomatic treatment for Alzheimer's disease. While the modest cognitive benefits were often overshadowed by significant hepatotoxicity, these trials laid the groundwork for the development of subsequent, safer cholinesterase inhibitors. The rigorous methodologies, including the use of standardized cognitive assessments and global impression scales, and the systematic approach to safety monitoring, have had a lasting impact on the design and execution of clinical trials in the field of dementia research. This guide serves as a detailed repository of that foundational knowledge for the researchers and drug development professionals who continue to build upon this important legacy.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PPTX [slideshare.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. A double-blind, placebo-controlled multicenter study of this compound for Alzheimer's disease. The this compound Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of this compound in Alzheimer's disease. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. This compound in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 10. This compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatotoxic effects of this compound administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodology, results and quality of clinical trials of this compound in the treatment of Alzheimer's disease: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 14. cogstate.com [cogstate.com]
- 15. Clinical global impressions in Alzheimer's clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pharmacological Profile of 9-amino-1,2,3,4-tetrahydroacridine (THA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-amino-1,2,3,4-tetrahydroacridine (THA), also known as tacrine, was the first centrally acting cholinesterase inhibitor approved for the treatment of mild to moderate Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological profile of THA, detailing its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical effects. The information is presented to support further research and drug development efforts in the field of neurodegenerative diseases. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh). One of the primary therapeutic strategies has been to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft, thereby increasing the availability of ACh to stimulate cholinergic receptors. 9-amino-1,2,3,4-tetrahydroacridine (THA) was a pioneering drug in this class. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the study of THA's pharmacology continues to provide valuable insights for the development of novel therapeutics for AD and other neurological disorders.
Mechanism of Action
THA's primary mechanism of action is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a slightly higher affinity for BChE in some studies.[1] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2] Beyond its effects on cholinesterases, THA exhibits a complex pharmacological profile, interacting with various other targets that may contribute to its overall effects.
Cholinesterase Inhibition
THA is a potent inhibitor of both AChE and BChE. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies are summarized in the table below.
| Enzyme | Parameter | Value (nM) | Source |
| Acetylcholinesterase (AChE) | IC50 | 109 | [1] |
| IC50 | 94.69 ± 4.88 | [1] | |
| Butyrylcholinesterase (BChE) | IC50 | 14.26 ± 1.07 | [1] |
Receptor Interactions
THA interacts with a range of neurotransmitter receptors, although generally with lower affinity than for cholinesterases. These interactions may contribute to both its therapeutic and adverse effects.
| Receptor Class | Receptor Subtype | Parameter | Value (µM) |
| Muscarinic | M1/M2 | IC50 | 10 - 14 |
| Nicotinic | α3β4 | Ki | 0.8 |
| NMDA | - | IC50 | 193 ± 33 |
Monoamine Transporter Inhibition
THA has been shown to inhibit the reuptake of several monoamines, which may also play a role in its cognitive-enhancing effects.
| Transporter | Parameter | Value (µM) |
| Serotonin (SERT) | IC50 | ~2 |
| Norepinephrine (NET) | IC50 | ~1 |
| Dopamine (DAT) | IC50 | ~7 |
Pharmacokinetics
The pharmacokinetic profile of THA is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short half-life.
| Parameter | Value |
| Bioavailability (Oral) | 17% (highly variable) |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |
| Elimination Half-life (t½) | 2 - 4 hours |
| Volume of Distribution (Vd) | 349 L (mean) |
| Clearance (Cl) | 2.42 L/h (mean) |
| Protein Binding | ~55% |
Metabolism
THA is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2. The major metabolic pathway is hydroxylation, leading to the formation of several metabolites, with 1-hydroxy-tacrine (velnacrine) being the primary active metabolite.[3] The formation of reactive metabolites is believed to be a key factor in THA-induced hepatotoxicity.[2]
Signaling Pathways
The pharmacological actions of THA initiate a cascade of downstream signaling events. The primary pathway involves the enhancement of cholinergic signaling, which in turn modulates various intracellular processes.
Cholinergic Signaling Pathway
By inhibiting AChE, THA increases the concentration of acetylcholine in the synapse. This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons.
Figure 1: THA's primary mechanism of action on the cholinergic pathway.
Calcium Signaling
THA has been shown to modulate intracellular calcium levels. It can block L-type and N-type calcium channels and, at higher concentrations, may interfere with calcium-dependent processes.[4] This can have widespread effects on neuronal function, including neurotransmitter release and gene expression.
Figure 2: THA's influence on intracellular calcium signaling.
Clinical Efficacy and Adverse Effects
Cognitive Outcomes in Alzheimer's Disease
Multiple clinical trials have evaluated the efficacy of THA in patients with mild to moderate Alzheimer's disease. The results have been modest, with some studies showing a statistically significant but small improvement in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
| Trial | Dosage | Duration | Key Cognitive Outcome |
| This compound Collaborative Study Group[5] | 40-80 mg/day | 6 weeks | Statistically significant smaller decline on ADAS-Cog (2.4 points) vs. placebo. |
| Farlow et al. (1992) | 80 mg/day | 12 weeks | 51% of patients on 80mg/day showed a ≥4-point improvement on ADAS-Cog. |
| Knapp et al. (1994) | up to 160 mg/day | 30 weeks | Dose-related improvement on ADAS-Cog. |
| Cochrane Review (2000)[6] | 20-160 mg/day | 3-36 weeks | No convincing evidence of a clinically significant benefit. |
Adverse Effects
The clinical use of THA is significantly limited by its adverse effect profile, most notably hepatotoxicity.
-
Hepatotoxicity: A significant proportion of patients (up to 50%) experience elevated liver transaminases. This is generally reversible upon discontinuation of the drug. The mechanism is thought to involve the formation of reactive metabolites by CYP1A2.
-
Cholinergic Side Effects: Nausea, vomiting, diarrhea, and abdominal pain are common due to the increase in acetylcholine.
-
Central Nervous System Effects: Dizziness, headache, and confusion can occur.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the IC50 of THA for AChE.
References
- 1. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled multicenter study of this compound for Alzheimer's disease. The this compound Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Alzheimer's disease. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
Tacrine's effects on cholinergic pathways in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, exerts a complex array of effects on cholinergic and other neurotransmitter systems within the central nervous system (CNS).[1][2] While its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased synaptic levels of acetylcholine (ACh), its pharmacological profile is multifaceted.[1][3][4] This technical guide provides an in-depth analysis of this compound's interactions with cholinergic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Mechanism: Cholinesterase Inhibition
This compound functions as a reversible, non-competitive inhibitor of both AChE and BChE.[1][5] By binding to a hydrophobic region outside the catalytic active site of the enzyme, it prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission in brain regions critical for memory and learning, such as the cerebral cortex and hippocampus.[3][5] Kinetic studies have demonstrated that this compound is a potent inhibitor of both enzymes.[5][6]
Quantitative Inhibition Data
The inhibitory potency of this compound against AChE and BChE has been characterized across various studies. The following tables summarize key quantitative data.
| Enzyme | Source | Inhibition Type | IC50 (nM) | Ki (nM) | Reference |
| Acetylcholinesterase (AChE) | Bovine Caudate | Non-competitive | 160 ± 10 | - | [5] |
| Acetylcholinesterase (AChE) | Snake Venom | Mixed | 31 | 13 | [6] |
| Butyrylcholinesterase (BChE) | Human Serum | Mixed | 25.6 | 12 | [6] |
| Acetylcholinesterase (AChE) | Rat Brain | - | - | - | [7] |
| Butyrylcholinesterase (BChE) | Rat Brain | - | - | - | [7] |
Note: IC50 and Ki values can vary depending on the enzyme source and experimental conditions.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A common method to determine cholinesterase inhibition is the colorimetric assay developed by Ellman.
Objective: To quantify the inhibitory effect of this compound on AChE or BChE activity.
Materials:
-
Purified acetylcholinesterase or butyrylcholinesterase
-
This compound hydrochloride
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, substrate, and DTNB in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound. Then, add the AChE or BChE solution. Incubate the mixture for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCh or BTCh) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of the thiocholine substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the rate of the control (no inhibitor). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Modulation of Cholinergic Receptors
Beyond its effects on cholinesterases, this compound directly interacts with both muscarinic and nicotinic acetylcholine receptors, adding another layer of complexity to its pharmacological profile.
Muscarinic Receptor Interactions
This compound exhibits a dual action on muscarinic receptors, acting as both an antagonist and a positive allosteric modulator, depending on the receptor subtype and concentration.[1][8] Studies have shown that micromolar concentrations of this compound can block muscarinic receptor-mediated signaling pathways, such as the inhibition of cAMP formation and the stimulation of phosphoinositide (PI) hydrolysis.[9][10] This antagonism appears to be competitive for the cAMP response and non-competitive for PI hydrolysis at higher concentrations.[9][10] Conversely, there is evidence that this compound can act as an allosteric modulator for M1 muscarinic receptors, which could contribute to its therapeutic effects.[1]
Nicotinic Receptor Interactions
This compound also interacts with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound can act as a competitive inhibitor of nAChRs at submicromolar concentrations.[11][[“]] It has been shown to inhibit nicotine-evoked dopamine release in the striatum.[13] Positron emission tomography (PET) studies in Alzheimer's patients have suggested that this compound treatment may lead to a restoration of nicotinic cholinergic receptors.[14]
Effects on Acetylcholine Release
The net effect of this compound on acetylcholine release is complex and context-dependent. Its primary action of cholinesterase inhibition leads to an accumulation of ACh in the synaptic cleft.[3] However, this elevated ACh can then act on presynaptic autoreceptors, which can either inhibit or facilitate further ACh release.
-
Inhibition: The increased synaptic ACh can activate inhibitory presynaptic muscarinic M2 autoreceptors, leading to a feedback inhibition of further ACh release.[15]
-
Enhancement: Under certain conditions where inhibitory presynaptic receptors are blocked, the elevated ACh levels can activate facilitatory presynaptic nicotinic autoreceptors, resulting in enhanced ACh release.[15]
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters, including acetylcholine, in the brains of freely moving animals.[16][17]
Objective: To measure the effect of this compound administration on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or striatum).
Materials:
-
Microdialysis probes
-
A stereotaxic apparatus for probe implantation
-
A microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound hydrochloride
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular ACh levels.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals following this compound administration.
-
Analysis: Analyze the concentration of ACh in the dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the post-treatment ACh levels as a percentage of the baseline levels to determine the effect of this compound on extracellular ACh concentrations.[18]
Additional Non-Cholinergic Mechanisms
This compound's effects extend beyond the cholinergic system, influencing other neurotransmitter pathways and ion channels, which may contribute to its overall therapeutic and adverse effect profile.
Monoamine Oxidase (MAO) Inhibition
This compound has been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][19] This inhibition can lead to increased levels of monoaminergic neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] However, some studies suggest that at therapeutic doses, this compound does not significantly induce the release of monoamines.[20]
| Enzyme | Inhibition | Reference |
| Monoamine Oxidase-A (MAO-A) | Inhibited at 5 x 10⁻⁴ M | [19] |
| Monoamine Oxidase-B (MAO-B) | Inhibited | [21] |
Potassium Channel Blockade
This compound is known to block various types of voltage-gated potassium (Kv) channels.[1][22] This action can lead to increased neuronal excitability and may enhance acetylcholine release.[1] Studies have demonstrated that this compound and its derivatives can inhibit sustained potassium currents and transient A-type potassium currents.[23][24]
| Potassium Channel | Effect | IC50 (µM) | Reference |
| Sustained Potassium Current | Inhibition | 50.5 ± 4.8 | [23] |
| Kv4.2 Channels | Inhibition | 74 ± 15 | [24] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
References
- 1. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of two different cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of this compound on muscarinic receptors in rat intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on brain muscarinic-receptor-mediated second-messenger signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Blockade of nicotinic responses by physostigmine, this compound and other cholinesterase inhibitors in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of nicotine and this compound on acetylcholine release from rat cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Effects of amiridin and this compound, drugs effective in Alzheimer's disease, on the activity of monoamine oxidase A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurements of this compound and monoamines in brain by in vivo microdialysis argue against release of monoamines by this compound at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cholinesterase and monoamine oxidase-B activity by this compound-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound modulates Kv2.1 channel gene expression and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bis(3)-tacrine inhibits the sustained potassium current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Actions of bis(7)-tacrine and this compound on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Tacrine in Modulating Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease.[1][2] While its clinical use has been largely superseded due to concerns about hepatotoxicity, this compound remains a valuable pharmacological tool for investigating cholinergic and other neurotransmitter systems.[1][3] This technical guide provides an in-depth analysis of this compound's multifaceted role in modulating key neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and serotonergic pathways. We present a comprehensive summary of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of its complex pharmacology.
Modulation of the Cholinergic System
This compound's primary and most well-characterized mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting these enzymes, this compound increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[1] This is particularly relevant in the context of Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons.
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency of this compound against AChE and BChE has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Enzyme Target | Inhibitor | IC50 (nM) | Species/Source | Reference |
| Acetylcholinesterase (AChE) | This compound | 31 | Bungarus sindanus (Snake Venom) | [4] |
| Butyrylcholinesterase (BChE) | This compound | 25.6 | Human Serum | [4] |
| Acetylcholinesterase (AChE) | This compound | 160 ± 10 | Bovine Caudate | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity and screening for inhibitors.
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of color formation.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.
-
Prepare serial dilutions of this compound in the phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well microplate):
-
To each well, add:
-
Phosphate buffer
-
20 µL of the this compound solution (or buffer for the control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathway: Cholinergic Neurotransmission and this compound's Action
References
- 1. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Toxicity Screening of Novel Tacrine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro toxicity screening of novel Tacrine analogs. This compound, the first acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, was withdrawn from the market due to significant hepatotoxicity.[1][2] Consequently, extensive research has focused on developing novel this compound analogs with improved safety profiles while retaining or enhancing therapeutic efficacy. This guide outlines the core methodologies for assessing the potential toxicity of these new chemical entities, presents comparative data from published studies, and illustrates the underlying cellular mechanisms and experimental workflows.
Data Presentation: Comparative Cytotoxicity of this compound Analogs
The following tables summarize the in vitro toxicity data for various novel this compound analogs compared to the parent compound, this compound. The data is primarily focused on hepatotoxicity, assessed using the HepG2 human liver carcinoma cell line, and neurotoxicity, evaluated in the SH-SY5Y human neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which 50% of the cells are non-viable.
Table 1: Hepatotoxicity of this compound Analogs in HepG2 Cells
| Compound | Linker/Modification | IC50 (µM) | Reference |
| This compound | - | 189.9 | [3][4] |
| N-Phosphorylated Analogs | |||
| Analog 6 | Diaminoalkyl | >100 (less toxic than this compound) | [4] |
| Analog 19 | Aminoalkylhydroxy | >600 (significantly less toxic) | [3][4] |
| Huperthis compound (HT) Analogs | |||
| HT1 | Methyl-substituted | Less toxic than this compound | [5] |
| HT4 | Methyl-substituted | 2.25-fold less toxic than this compound | [5] |
| HT6 | Methyl-substituted | More toxic than HT1/HT4 | [5] |
| HT7 | Methyl-substituted | Most toxic among tested HTs | [5] |
| HT8 | Methyl-substituted | More toxic than HT1/HT4 | [5] |
| HT9 | Methyl-substituted | Less toxic than HT6/HT7/HT8 | [5] |
| OA-Tacrine Hybrids | |||
| Compound B1 | Oleanolic Acid Hybrid | Cytotoxic at 50-100 µM | [6][7] |
| Compound B4 | Oleanolic Acid Hybrid | Low cytotoxicity | [6][7] |
| Compound D4 | Oleanolic Acid Hybrid | Low cytotoxicity | [6][7] |
| This compound-Phenothiazine Heterodimers | |||
| Compounds 321-356 | Various linkers | Micromolar range | [1] |
| This compound-Neocryptolepine Heterodimers | |||
| Compound 22 | - | Less hepatotoxic than this compound | [8] |
Table 2: Neurotoxicity of this compound Analogs in SH-SY5Y Cells
| Compound | Linker/Modification | Effect on Cell Viability (% of control at 100 µM) | Reference |
| This compound | - | 68.90% | [4] |
| N-Phosphorylated Analogs | |||
| Analog 6 | Diaminoalkyl | 67.49% | [4] |
| Other N-Phosphorylated Analogs | Diaminoalkyl | 30.11-54.65% (more toxic than this compound) | [4] |
| O-Phosphorylated Analogs | |||
| Analog 16 | Aminoalkylhydroxy | 83.5% (less toxic) | [4] |
| Analog 19 | Aminoalkylhydroxy | 81.1% (less toxic) | [4] |
| Analog 21 | Aminoalkylhydroxy | ~34% (more toxic) | [4] |
| OA-Tacrine Hybrids | |||
| Compound B1 | Oleanolic Acid Hybrid | Cytotoxic at 50-100 µM | [6][7] |
| Compound B4 | Oleanolic Acid Hybrid | Low cytotoxicity at 50 µM | [6][7] |
| Compound D4 | Oleanolic Acid Hybrid | Low cytotoxicity at 50 µM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of in vitro toxicity. The following sections provide comprehensive protocols for key assays used in the screening of novel this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human hepatocellular carcinoma (HepG2) or human neuroblastoma (SH-SY5Y) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Novel this compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 or SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel this compound analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., this compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.
Materials:
-
Cell culture supernatant from treated cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Following treatment of cells with the novel this compound analogs as described in the MTT assay protocol, collect the cell culture supernatant.
-
Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical mechanism of cell death that can be induced by toxic compounds. Several assays can be used to detect apoptosis.
Caspases are a family of proteases that play a essential role in apoptosis. Caspase-3 and -7 are key executioner caspases.
Materials:
-
Treated cells
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Lysis and Reagent Addition: Following compound treatment, add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells. The reagent contains a luminogenic substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein content.
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.
Materials:
-
Treated cells (both adherent and suspension)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD (to differentiate apoptotic from necrotic cells)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment. For adherent cells, use a gentle detachment method (e.g., trypsinization followed by gentle washing).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathways
This compound-induced toxicity often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[9]
Caption: this compound Analog-Induced Apoptotic Signaling Pathway.
Experimental Workflows
A logical workflow is essential for a systematic preliminary toxicity screening.
Caption: In Vitro Toxicity Screening Workflow.
Logical Relationships of Assays
The different assays provide complementary information about the potential toxicity of a compound.
Caption: Logical Relationship of Toxicity Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Therapeutic Potential of Multifunctional this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Guide to Tacrine: The First Centrally Acting Cholinesterase Inhibitor for Alzheimer's Disease
Foreword: This whitepaper provides a comprehensive historical and technical overview of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a pivotal molecule in the pharmacological management of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, mechanism of action, clinical evaluation, and the experimental methodologies that defined its development.
Historical Context: From Antiseptic to Alzheimer's Therapeutic
This compound's journey into the realm of neuropharmacology is a compelling narrative of scientific serendipity and repurposing. Initially synthesized in 1940 by Adrien Albert in Australia, its primary investigation was as an intravenous antiseptic.[1][2][3][4] For several decades, its potential as a therapeutic for neurodegenerative disorders remained unrecognized.
A significant shift occurred in the 1970s when William K. Summers began exploring its use in treating drug overdose-induced coma and delirium.[1][2][3][4] Summers hypothesized that this compound's ability to counteract centrally acting anticholinergic agents could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. This was influenced by earlier work in England by Peter Davies, which highlighted the cholinergic hypothesis of Alzheimer's disease.[1][2][3][4]
In 1981, Summers and his colleagues administered intravenous this compound to Alzheimer's patients and observed measurable improvements.[1][2][3][4] Subsequent research between 1981 and 1986, in collaboration with Art Kling's group at UCLA, demonstrated the efficacy of oral this compound in a small cohort of patients.[1][2][3] Despite the promising results, this early work was met with controversy.
Following larger, more rigorous clinical trials that replicated these positive effects, this compound, under the brand name Cognex, was approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of mild to moderate Alzheimer's disease.[1][2][3] This marked a significant milestone, as this compound became the first centrally acting cholinesterase inhibitor approved for this indication. However, its use was ultimately limited by concerns over hepatotoxicity, leading to its withdrawal from the market in 2013.[5]
Mechanism of Action: Cholinesterase Inhibition
This compound's therapeutic effect is primarily attributed to its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.
Quantitative Data Summary
The clinical development of this compound involved numerous trials to establish its efficacy and safety profile. The following tables summarize key quantitative data from these studies.
Efficacy Data: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to assess cognitive function in Alzheimer's disease clinical trials, with lower scores indicating better cognitive performance.
| Study / Dose Group | Baseline ADAS-Cog (Mean) | Change from Baseline (Mean) | p-value vs. Placebo | Reference |
| This compound Collaborative Study Group (6 weeks) | [6] | |||
| Placebo | 32.7 | - | - | [6] |
| This compound (40-80 mg/day) | 30.3 | -2.4 | < 0.001 | [6] |
| Farlow et al. (12 weeks) | [7] | |||
| Placebo | N/A | N/A | - | [7] |
| 80 mg/day | N/A | Significant Improvement | 0.015 | [7] |
| 51% of patients on 80mg/day achieved a ≥4-point improvement | [7] | |||
| Meta-analysis (12 weeks) | [2] | |||
| This compound vs. Placebo | N/A | -0.58 | 0.006 | [2] |
Safety Data: Hepatotoxicity
The primary dose-limiting toxicity of this compound was hepatotoxicity, characterized by elevated serum alanine aminotransferase (ALT) levels.
| ALT Elevation Category | Percentage of Patients | Mean Time to Onset | Reversibility | Reference |
| > Upper Limit of Normal (ULN) | 49% | N/A | Yes | [8][9] |
| > 3x ULN | 25% | 50 days | Yes | [8][9] |
| > 20x ULN | 2% | N/A | Yes | [8][9] |
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Bioavailability | 17% (mean) | |
| Half-life | ~2-4 hours | |
| Protein Binding | ~55% | |
| Metabolism | Hepatic (CYP1A2) | |
| Excretion | Renal |
Dosing and Administration
| Dosing Regimen | Details | Reference |
| Initial Dose | 10 mg four times daily | [10][11] |
| Titration | Increase by 40 mg/day at 4-6 week intervals | [10][11] |
| Maximum Dose | 160 mg/day (40 mg four times daily) | [10][11] |
Experimental Protocols
Synthesis of this compound (9-amino-1,2,3,4-tetrahydroacridine)
The following protocol is a generalized representation based on established synthetic routes.
Materials:
-
2-aminobenzonitrile
-
Cyclohexanone
-
p-toluenesulfonic acid monohydrate
-
Xylenes
-
Aqueous sodium hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Standard laboratory glassware for reflux, filtration, and extraction
Procedure:
-
A solution of 2-aminobenzonitrile in xylenes with a catalytic amount (0.02-0.05 equivalents) of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.
-
While at reflux, a solution of cyclohexanone in xylenes is added dropwise.
-
The mixture is maintained at reflux for 8 to 12 hours.
-
The reaction is cooled, and an additional 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate are added.
-
The mixture is heated to reflux for an additional 3 to 7 hours.
-
Upon cooling, the p-toluenesulfonic acid salt of this compound precipitates and is isolated by filtration.
-
The salt is then treated with an aqueous base, such as sodium hydroxide, to generate the free base of this compound.
-
The free base is extracted into an organic solvent like dichloromethane.
-
The organic extracts are combined, dried, and the solvent is removed to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds like this compound.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound hydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI, DTNB, and this compound in appropriate solvents.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and AChE enzyme solution to each well.
-
Add varying concentrations of this compound to the test wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound holds a significant place in the history of Alzheimer's disease therapeutics. Although its clinical utility was ultimately hampered by its side effect profile, its development validated the cholinergic hypothesis and paved the way for the second generation of cholinesterase inhibitors with improved safety and tolerability. The study of this compound continues to provide valuable insights for the design of new multi-target ligands for complex neurodegenerative disorders. This guide serves as a technical resource, consolidating the historical context, quantitative data, and fundamental experimental protocols that underpinned the scientific journey of this pioneering drug.
References
- 1. This compound in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the this compound trials. Dementia Trialists' Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, and Alzheimer's treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. A double-blind, placebo-controlled multicenter study of this compound for Alzheimer's disease. The this compound Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of this compound in Alzheimer's disease. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxic effects of this compound administration in patients with Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 9. Hepatotoxic effects of this compound administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. mims.com [mims.com]
The Core Chemical Identity of Tacrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine, also known by its chemical name 1,2,3,4-tetrahydroacridin-9-amine, was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Although its clinical use has been largely superseded due to concerns regarding hepatotoxicity, the this compound scaffold remains a valuable pharmacophore in the ongoing development of new therapeutic agents for neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental chemical properties and structural features of the this compound molecule, intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound is a synthetic, tricyclic aromatic amine. Its structure is characterized by a partially saturated acridine heterocyclic system with a primary amine substituent at the 9-position. This unique arrangement of aromatic and alicyclic rings, along with the basic amino group, dictates its physicochemical properties and biological activity.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3,4-tetrahydroacridin-9-amine | [1] |
| Chemical Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Melting Point | 183-184 °C | [1] |
| Boiling Point | 353.8 ± 42.0 °C at 760 mmHg | [2] |
| Solubility (Water) | 217 mg/L | [1] |
| pKa (basic) | 9.8 - 9.95 | [1] |
| LogP | 2.71 | [1] |
Structural Elucidation
The core of the this compound molecule is a 1,2,3,4-tetrahydroacridine ring system. This consists of a pyridine ring fused to a quinoline system, where one of the benzene rings of the quinoline is hydrogenated. The key structural features include:
-
Acridine Heterocycle: A planar, aromatic tricyclic system that is fundamental to its interaction with the active site of acetylcholinesterase.
-
Tetrahydroquinoline Moiety: The saturated cyclohexane ring introduces a degree of conformational flexibility.
-
Exocyclic Amino Group: The primary amine at the C9 position is crucial for its biological activity and is responsible for the basicity of the molecule.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or nitrile with a compound containing a reactive methylene group adjacent to a carbonyl. A widely cited protocol involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst, such as zinc chloride.
Materials:
-
2-aminobenzonitrile
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, add anhydrous zinc chloride (1.2 equivalents) slowly.
-
Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and decant the toluene.
-
To the residue, add 2 M NaOH solution and reflux the mixture for another 24 hours.
-
After cooling, extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (often several thousand) and a longer relaxation delay may be required to obtain a high-quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrument Parameters: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters:
-
Ionization Method: Electrospray ionization (ESI) is a common method for analyzing this compound, typically in positive ion mode, as the amino group is readily protonated. Atmospheric pressure chemical ionization (APCI) can also be used.
-
Mass Analyzer: A variety of mass analyzers can be employed, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action of this compound is the reversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its signal. By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the brain, which is thought to ameliorate the cognitive deficits associated with Alzheimer's disease.[4]
This compound acts as a non-competitive inhibitor, binding to a peripheral anionic site on the AChE enzyme, which is distinct from the active site where acetylcholine binds. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: The signaling pathway of acetylcholinesterase inhibition by this compound.
References
- 1. Highly Sensitive LC-MS-MS Method for the Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. eng.uc.edu [eng.uc.edu]
Initial cell viability assays with Tacrine on neuronal cell lines
An In-Depth Technical Guide: Initial Cell Viability Assays with Tacrine on Neuronal Cell Lines
Introduction
This compound (9-amino-1,2,3,4-tetrahydroacridine) was the first acetylcholinesterase (AChE) inhibitor approved by the FDA for the treatment of Alzheimer's disease (AD).[1] Its primary mechanism involves increasing the levels of acetylcholine in the brain by inhibiting its breakdown.[1][2] Despite its initial approval, this compound was withdrawn from the market in 2013 due to significant hepatotoxicity, characterized by elevated serum aminotransferase levels in a high percentage of patients.[1][2]
Beyond its role as a cholinesterase inhibitor, this compound exhibits a complex pharmacological profile, interacting with various cellular pathways that can lead to both neuroprotection and cytotoxicity.[2][3] It has been shown to protect neurons from insults like glutamate- and hydrogen peroxide-induced apoptosis but can also induce cell death through mechanisms involving oxidative stress and endoplasmic reticulum (ER) stress.[2][4][5] This dual nature makes the initial assessment of its effects on neuronal cell viability a critical step in research and the development of safer, multi-target directed ligands (MTDLs) based on the this compound scaffold.[3]
This guide provides an in-depth overview of the core methodologies used to assess the initial effects of this compound on the viability of neuronal cell lines. It includes detailed experimental protocols, a summary of quantitative data from various studies, and a visualization of the key signaling pathways involved.
Experimental Protocols
Standardized cell viability assays are fundamental to determining the cytotoxic or protective concentration range of a compound. The following are detailed, generalized protocols for assays commonly used in the study of this compound's effects on neuronal cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell metabolic activity.[6] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product which can be quantified by spectrophotometry.[7] A decrease in metabolic activity is an indicator of cellular compromise or death.[6]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[8][9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a series of serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 1 µM to 500 µM).[6][10] Include wells with medium only (blank) and cells with vehicle-only (negative control).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C with 5% CO₂.[6][8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[8][9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank wells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[7][10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11][12] The amount of LDH released is proportional to the number of dead cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/diaphorase).[11] Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11] Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls, after correcting for the background from cell-free medium.
Data Presentation: this compound's Effect on Neuronal Cell Viability
The following tables summarize quantitative data on the effects of this compound and its derivatives on various neuronal cell lines.
Table 1: Cytotoxicity of this compound on Neuronal Cell Lines
| Cell Line | Assay | Concentration | Exposure Time | Cell Viability (% of Control) | Reference |
| SH-SY5Y | MTT | 1 µM - 20 µM | 24 h | >80% | [6] |
| SH-SY5Y (with MAP) | MTT | 2.5 µM | 24 h | 42.4 ± 5.2% | [13] |
| SH-SY5Y (with MAP) | MTT | 5 µM | 24 h | 15.5 ± 3.4% | [13] |
| SH-SY5Y (with MAP) | MTT | 10 µM | 24 h | 8.7 ± 4.4% | [13] |
| Neuro 2A | MTT/LDH | Up to 500 µM | Not Specified | Concentration-dependent toxicity | [10][14] |
| Rat B12 (Glial) | MTT/LDH | Up to 500 µM | Not Specified | Concentration-dependent toxicity | [10][14] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound and Derivatives against Cholinesterases
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| This compound | Acetylcholinesterase (AChE) | 94.69 ± 4.88 nM | [15] |
| This compound | Butyrylcholinesterase (BuChE) | 14.26 ± 1.07 nM | [15] |
| This compound | Acetylcholinesterase (AChE) | 31 nM | [16] |
| This compound | Butyrylcholinesterase (BuChE) | 26.5 nM | [16] |
| Derivative 203 | Acetylcholinesterase (AChE) | 18.53 ± 2.09 nM | [15] |
| Derivative 122 | Acetylcholinesterase (AChE) | 21.6 nM | [17] |
| Derivative 125 | Butyrylcholinesterase (BuChE) | 4.3 nM | [17] |
Visualization of Experimental and Signaling Pathways
Graphviz diagrams are provided to illustrate the experimental workflow and the key molecular pathways modulated by this compound in neuronal cells.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effect on cell viability.
This compound-Induced Apoptotic Signaling
This compound can induce apoptosis, particularly at higher concentrations, through pathways involving reactive oxygen species (ROS), and both mitochondrial and lysosomal destabilization.[2][18] This process culminates in the activation of executioner caspases, leading to programmed cell death.[18]
Caption: this compound's pro-apoptotic signaling cascade via ROS and organelle stress.
Neuroprotective Signaling Pathways of this compound
Conversely, this compound can exert neuroprotective effects against various stressors.[2] It has been shown to protect against H₂O₂-induced apoptosis by down-regulating pro-apoptotic genes like p53 and bax.[4] Furthermore, certain this compound analogues can activate pro-survival pathways such as the PI3-K/Akt signaling cascade.[2]
Caption: Neuroprotective mechanisms of this compound against cellular stressors.
Conclusion
The initial evaluation of this compound on neuronal cell lines reveals a pronounced dose-dependent effect, with the capacity for both neuroprotection and significant cytotoxicity.[2][10] The choice of assay is critical; MTT provides insight into metabolic health, while LDH release is a direct marker of membrane damage and cell death.[7] Understanding the underlying signaling pathways—from the activation of pro-survival PI3-K/Akt pathways to the induction of ROS-mediated apoptosis—is essential for interpreting viability data.[2] This foundational knowledge is crucial for guiding the development of next-generation this compound-based therapeutics that retain efficacy while minimizing the toxic effects that led to the original drug's withdrawal.[3]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound attenuates hydrogen peroxide-induced apoptosis by regulating expression of apoptosis-related genes in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New this compound and this compound-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Responses induced by this compound in neuronal and non-neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Responses induced by this compound in neuronal and non-neuronal cell lines - Universidad Andrés Bello [researchers.unab.cl]
- 15. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. This compound-Based Hybrids: Past, Present, and Future | MDPI [mdpi.com]
- 18. This compound induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tacrine Administration in APP/PS1 Transgenic Mice
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of tacrine in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Introduction
This compound was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By increasing the levels of acetylcholine in the brain, this compound enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[2] In addition to its role as an AChE inhibitor, this compound has been shown to modulate muscarinic and nicotinic cholinergic receptors.[2] The APP/PS1 transgenic mouse model is a widely used preclinical model of Alzheimer's disease, developing key pathological hallmarks such as amyloid-beta (Aβ) plaques and cognitive deficits.[3] This document provides a detailed protocol for the administration of this compound to APP/PS1 mice and subsequent evaluation of its effects on behavior and pathology.
Data Presentation
Table 1: this compound Administration Parameters in APP/PS1 Mice
| Parameter | Details | Reference |
| Mouse Strain | APP/PS1 double transgenic mice | [4][5] |
| Age of Mice | 6-10 months old | [1][5] |
| This compound Dosage | 10 - 15 mg/kg body weight | [6][7] |
| Administration Route | Intraperitoneal (i.p.) injection or Oral Gavage | [4][6] |
| Vehicle | 0.9% Saline | [6] |
| Treatment Duration | 4 weeks | [4] |
| Frequency | Once daily | [4] |
Table 2: Summary of Expected Outcomes
| Assay | Expected Outcome in this compound-Treated APP/PS1 Mice | Reference |
| Morris Water Maze | Improved spatial learning and memory (decreased escape latency, increased time in target quadrant) | [5] |
| Fear Conditioning | Improved contextual and cued fear memory (increased freezing time) | [8] |
| Immunohistochemistry | Reduced Aβ plaque deposition in the hippocampus and cortex | [4] |
| Western Blot | Potential reduction in phosphorylated Tau levels | [9] |
Experimental Protocols
Protocol 1: this compound Solution Preparation
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and the total volume of solution needed. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a 2.5 mg/mL solution is required.
-
Weigh the calculated amount of this compound hydrochloride using an analytical balance.
-
Dissolve the this compound hydrochloride in the appropriate volume of sterile 0.9% saline in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Prepare fresh solution daily before administration.
Protocol 2: this compound Administration via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the exact volume of this compound solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent puncture of the bladder or cecum.
-
Slowly inject the calculated volume of this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any signs of distress post-injection.
Protocol 3: this compound Administration via Oral Gavage
Materials:
-
Prepared this compound solution
-
Flexible feeding tube (20-22 gauge for mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of this compound solution to be administered.
-
Gently restrain the mouse.
-
Measure the feeding tube from the tip of the mouse's nose to the last rib to estimate the length to be inserted.
-
Fill the syringe with the calculated volume of this compound solution and attach the feeding tube.
-
Gently insert the feeding tube into the mouse's mouth and advance it along the roof of the mouth until it reaches the predetermined length.
-
Slowly administer the this compound solution.
-
Gently remove the feeding tube and return the mouse to its home cage.
-
Monitor the mouse for any signs of distress.
Protocol 4: Morris Water Maze (MWM)
Materials:
-
Circular pool (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Visual cues placed around the pool
Procedure:
-
Acquisition Phase (5 days):
-
Fill the pool with water (22 ± 1°C) and make it opaque.
-
Place the escape platform 1 cm below the water surface in a fixed location.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Protocol 5: Contextual and Cued Fear Conditioning
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Sound-attenuating box
-
Video camera and software for recording and analyzing freezing behavior
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a 2-minute baseline period.
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 1-2 more times with an inter-trial interval of 1-2 minutes.
-
Record freezing behavior (complete absence of movement except for respiration) throughout the session.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Allow the mouse to explore for 5 minutes without any cues or shocks.
-
Record the percentage of time spent freezing as a measure of contextual fear memory.
-
-
Cued Fear Test (Day 2, at least 1 hour after contextual test):
-
Place the mouse in a novel context (different shape, color, and odor).
-
Allow the mouse to explore for a 2-minute baseline period.
-
Present the auditory cue (CS) for 3 minutes without any shocks.
-
Record the percentage of time spent freezing during the cue presentation as a measure of cued fear memory.
-
Protocol 6: Immunohistochemistry for Aβ Plaques
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
Wash sections in PBS and then incubate in a solution to block endogenous peroxidases (e.g., 3% H₂O₂ in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody.
-
Wash sections and incubate with the ABC reagent.
-
Develop the signal using the DAB substrate.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a bright-field microscope and quantify the Aβ plaque load using image analysis software.
Protocol 7: Western Blot for Phosphorylated Tau (p-Tau)
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against p-Tau (e.g., AT8, PHF-1) and total Tau
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in RIPA buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Tau or total Tau overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the ECL substrate.
-
Image the resulting chemiluminescent signal and quantify the band intensities. Normalize p-Tau levels to total Tau.
Visualizations
Caption: Mechanism of action of this compound in the cholinergic synapse.
Caption: Experimental workflow for this compound administration and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of vehicles and pressure sensitive adhesives on the permeation of this compound across hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multitarget Directed this compound Hybrids as Anti-Alzheimer's Compounds Improved Synaptic Plasticity and Cognitive Impairment in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound accelerates spatial long-term memory via improving impaired neural oscillations and modulating GAD isomers including neuro-receptors in the hippocampus of APP/PS1 AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor this compound on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of intraperitoneal or intracerebroventricular injection of streptozotocin on learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Administration of Monoclonal Antibody Against Pathologic Aβ42 Aggregates Alleviated Cognitive Deficits and Synaptic Lesions in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cholinesterase Inhibition by Tacrine Using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease.[2][3] Tacrine, also known as tetrahydroaminoacridine (THA), was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease.[1][2] It functions by reversibly binding to and inhibiting AChE, thereby increasing the levels of acetylcholine in the brain and enhancing cholinergic function.[1]
The Ellman's assay is a rapid, simple, and cost-effective spectrophotometric method widely used for the in vitro determination of cholinesterase activity and the screening of potential inhibitors.[4][5] The assay relies on the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to quantify the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a substrate analog of acetylcholine).[5][6][7] The reaction between thiocholine and DTNB produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][8] The rate of color formation is directly proportional to the cholinesterase activity.[5]
These application notes provide a detailed protocol for utilizing Ellman's assay to determine the in vitro inhibitory activity of this compound on cholinesterase.
Mechanism of Action: this compound Inhibition of Acetylcholinesterase
This compound acts as a reversible, non-competitive inhibitor of acetylcholinesterase.[9] It binds to a hydrophobic region on the enzyme, distinct from the active site where acetylcholine binds.[9] This binding event alters the enzyme's conformation, reducing its catalytic efficiency and thereby decreasing the rate at which it can hydrolyze acetylcholine. By inhibiting the breakdown of acetylcholine, this compound effectively increases the concentration and duration of action of this neurotransmitter in the synaptic cleft, which is believed to be beneficial for cognitive function in Alzheimer's disease patients.[1]
Caption: this compound inhibits acetylcholinesterase, increasing acetylcholine levels.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound hydrochloride
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Incubator
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This will serve as the reaction buffer.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this stock solution at 4°C, protected from light.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh before each experiment.
-
AChE Solution (e.g., 0.1 U/mL): The final concentration of the enzyme should be optimized for the specific assay conditions. Prepare a stock solution of AChE in phosphate buffer and dilute it to the desired working concentration just before use.
-
This compound Solutions: Prepare a stock solution of this compound hydrochloride in phosphate buffer. From this stock, create a series of dilutions to obtain a range of concentrations for testing (e.g., 1 nM to 100 µM).
Assay Procedure
The following protocol is a general guideline and may require optimization based on specific laboratory conditions and enzyme sources.
Caption: Workflow for cholinesterase inhibition assay using Ellman's method.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: Contains phosphate buffer, ATCI, and DTNB.
-
Control (100% activity): Contains phosphate buffer, AChE solution, ATCI, and DTNB.
-
Test: Contains phosphate buffer, AChE solution, this compound solution (at various concentrations), ATCI, and DTNB.
-
-
Reaction Mixture Preparation:
-
To each well, add the components in the order specified in the table below.
-
It is recommended to add the enzyme solution last to the control and test wells to initiate the pre-incubation.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.[8]
-
Initiation of Reaction: Add the ATCI and DTNB solution to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
Data Presentation and Analysis
The inhibitory effect of this compound is determined by calculating the percentage of inhibition of AChE activity at each concentration.
Calculation of Percent Inhibition:
The percent inhibition can be calculated using the following formula:[10]
% Inhibition = [ (ΔAbs_control - ΔAbs_sample) / ΔAbs_control ] * 100
Where:
-
ΔAbs_control is the change in absorbance per minute for the control reaction (without inhibitor).
-
ΔAbs_sample is the change in absorbance per minute for the test reaction (with this compound).
IC50 Determination:
The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration.[10][11][12] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[10][13]
Table 1: Example Pipetting Scheme for a 96-Well Plate
| Component | Blank (µL) | Control (µL) | Test (µL) |
| Phosphate Buffer (0.1 M, pH 8.0) | 140 | 120 | 100 |
| This compound Solution (various conc.) | 0 | 0 | 20 |
| AChE Solution | 0 | 20 | 20 |
| Pre-incubation (15 min at 37°C) | |||
| ATCI Solution (10 mM) | 20 | 20 | 20 |
| DTNB Solution (10 mM) | 20 | 20 | 20 |
| Total Volume | 180 | 180 | 180 |
Table 2: Example Data for IC50 Determination of this compound
| This compound Concentration (nM) | Log [this compound] | Average % Inhibition |
| 1 | 0 | 5.2 |
| 10 | 1 | 25.8 |
| 31 | 1.49 | 50.1 |
| 100 | 2 | 78.3 |
| 300 | 2.48 | 92.5 |
| 1000 | 3 | 98.1 |
Note: The IC50 value from this example data is approximately 31 nM. Published IC50 values for this compound can vary depending on the source of the cholinesterase and the specific assay conditions. For instance, one study reported an IC50 of 31 nM for snake venom AChE and 25.6 nM for human serum butyrylcholinesterase.[14] Another study reported an I50 of 160 ± 10 nM for purified bovine caudate AChE.[9]
Troubleshooting and Considerations
-
High Background Absorbance: This can be caused by the spontaneous hydrolysis of ATCI or the reaction of DTNB with other sulfhydryl groups in the sample.[15] Ensure that the DTNB solution is fresh and protected from light.
-
Low Enzyme Activity: The concentration of the enzyme may be too low. Optimize the enzyme concentration to obtain a linear reaction rate over a reasonable time period.
-
Inhibitor Precipitation: At high concentrations, some compounds may precipitate in the assay buffer. Visually inspect the wells and consider using a small amount of a co-solvent like DMSO if necessary (ensure the final concentration of the co-solvent does not affect enzyme activity).
-
DTNB Interference: High concentrations of DTNB can potentially inhibit cholinesterase activity.[16] It is important to use an appropriate ratio of DTNB to the substrate.
By following these detailed application notes and protocols, researchers can reliably assess the in vitro inhibitory potential of this compound and other compounds on cholinesterase activity using the well-established Ellman's assay.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Inhibition of two different cholinesterases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Tacrine on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tacrine, a reversible acetylcholinesterase inhibitor, was historically used in the management of Alzheimer's disease. However, its clinical application has been largely discontinued due to concerns about hepatotoxicity.[1] The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying the mechanisms of drug-induced liver injury.[2] Understanding the cellular and molecular responses of HepG2 cells to this compound is crucial for elucidating its toxicological profile and for the development of safer neuroprotective agents.
These application notes provide a comprehensive overview of standard cell culture techniques and detailed protocols for investigating the effects of this compound on HepG2 cells. The focus is on key assays to assess cytotoxicity, apoptosis, oxidative stress, and mitochondrial function.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on HepG2 cells, compiled from various studies.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Assay | Incubation Time | IC50 Value (µM) | Observation |
| MTT | 24 hours | ~300 | This compound was reported to be safe up to 50 µM, with cell viability decreasing from 100 µM onwards.[2] |
| MTT | 6 hours | >1000 µg/mL | A concentration-dependent decrease in cell viability was observed.[3] |
| Cell Viability | 24 hours | Not specified | This compound decreases the number of cells, even at 30 µM, with increasing hepatotoxicity at higher doses.[4] |
Table 2: this compound-Induced Apoptosis and Oxidative Stress in HepG2 Cells
| Parameter | This compound Concentration | Incubation Time | Result |
| Apoptosis | Dose-dependent | Not specified | This compound induces dose-dependent apoptosis with cytochrome c release and activation of caspase-3.[5] |
| ROS Production | 50 µM | Not specified | This compound at 50 µM caused significant hepatotoxicity and increased intracellular ROS levels.[6] |
| H2O2 Production | Not specified | Not specified | This compound induces cellular H2O2 production and mitochondrial dysfunction.[7] |
| Mitochondrial Damage | 300 µg/mL | 6 hours | This compound treatment leads to mitochondrial damage.[8] |
Experimental Protocols
HepG2 Cell Culture and Maintenance
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well and 6-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[9]
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24-72 hours.[10] Include a vehicle control (DMSO) and a blank (medium only).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
6-well plate
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[11]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]
-
Analyze the samples immediately using a flow cytometer.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
HepG2 cells
-
12-well plate
-
This compound
-
DCFH-DA dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed HepG2 cells in a 12-well plate and allow them to adhere overnight.[13]
-
Treat the cells with different concentrations of this compound for the desired time period.
-
After treatment, wash the cells with PBS and incubate them with DCFH-DA solution in the dark at 37°C for 30 minutes.[13][14]
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.[14]
Mitochondrial Membrane Potential (MMP) Assay
This assay uses a cationic fluorescent dye like TMRE or Rhodamine 123 to assess mitochondrial health.
Materials:
-
HepG2 cells
-
Culture plates
-
This compound
-
TMRE (tetramethylrhodamine, ethyl ester) or Rhodamine 123
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence plate reader, microscope, or flow cytometer
Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well black wall/clear bottom plates for plate reader analysis).[15]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 1 to 6 hours).[8][15] Include a positive control (CCCP) and a vehicle control.
-
After treatment, add the TMRE or Rhodamine 123 dye to the cells and incubate at 37°C for 30 minutes.[15][16]
-
Wash the cells with PBS or a buffer provided with the assay kit.
-
Measure the fluorescence intensity using a suitable instrument. A decrease in fluorescence intensity indicates a loss of MMP.[17]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
HepG2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HepG2 cells with this compound for the desired time.
-
Lyse the cells using RIPA buffer and determine the protein concentration.[11]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
HepG2 cells
-
12-well plate
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 12-well plates and treat with this compound for 24-48 hours.[13][19]
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.[13]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[20]
Visualizations
Caption: Experimental workflow for studying this compound's effect on HepG2 cells.
Caption: Signaling pathway of this compound-induced apoptosis in HepG2 cells.
References
- 1. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Red Ginseng Against this compound-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 10. reframeDB [reframedb.org]
- 11. mdpi.com [mdpi.com]
- 12. Toxicity Assessment of Octachlorostyrene in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migrationand inhibition of cell migration [archivesofmedicalscience.com]
- 14. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Tacrine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tacrine in various matrices using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from validated and published research to assist in the development and implementation of analytical procedures for this compound.
Introduction
This compound, a reversible cholinesterase inhibitor, was the first drug approved for the treatment of mild to moderate Alzheimer's disease.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[3] HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.[4][5][6] This document outlines two distinct HPLC methods for this compound quantification: one for a pharmaceutical formulation (nanoemulsion gel) and another for a biological matrix (human plasma).
Method 1: Quantification of this compound Hydrochloride in Nanoemulsion Gel
This method details a simple, specific, precise, and accurate isocratic reverse-phase HPLC (RP-HPLC) method for the determination of this compound hydrochloride in a nanoemulsion gel formulation.[1][7]
Chromatographic Conditions & Validation Parameters
| Parameter | Value |
| Stationary Phase (Column) | ODS C18 (250 mm x 4.6 mm, 0.5 µm particle size)[1][7] |
| Mobile Phase | 0.05M Triethylamine : Acetonitrile (80:20, v/v), pH adjusted to 3[1][7] |
| Flow Rate | 1.5 mL/min[1][7] |
| Injection Volume | 10 µL[1] |
| Detector | UV-Visible Detector |
| Detection Wavelength | 243 nm[1][7] |
| Diluent | Methanol[1] |
| Retention Time | 5.8 minutes[1][7] |
| Linearity Range | 20 - 160 µg/mL[1][7] |
| Correlation Coefficient (R²) | 0.9997[1] |
| Limit of Detection (LOD) | 0.00101 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.0029 µg/mL[1] |
Experimental Protocol
1. Reagents and Materials:
-
This compound hydrochloride standard (Sigma-Aldrich or equivalent)[1]
-
HPLC grade Methanol, Triethylamine, Acetonitrile, and Water[1]
-
Analytical grade reagents for buffer preparation[1]
-
Nanoemulsion gel containing this compound hydrochloride
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound hydrochloride (e.g., 100 µg/mL) by dissolving an accurately weighed amount in methanol.[1]
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the linearity range of 20-160 µg/mL.[1]
3. Sample Preparation:
-
Accurately weigh a portion of the nanoemulsion gel equivalent to a known amount of this compound hydrochloride.[1]
-
Dissolve the weighed sample in a suitable volume of methanol to achieve a concentration within the calibration range.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
4. HPLC System Setup and Analysis:
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample solution.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound hydrochloride in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification of this compound in Human Plasma
This method describes a rapid and simple HPLC assay for the therapeutic drug monitoring of this compound in human plasma.[3]
Chromatographic Conditions & Method Details
| Parameter | Value |
| Stationary Phase (Column) | CN (Cyano) Column[3] |
| Mobile Phase | Isocratic elution in reversed-phase mode (specific composition not detailed in the abstract, but typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol) |
| Detector | Not specified (likely UV, given the simplicity of the method) |
| Sample Preparation | Protein precipitation with acetonitrile or cold methanol[3] |
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
HPLC grade Acetonitrile and/or Methanol
-
Human plasma (blank)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike blank human plasma with the this compound stock solution to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (or standard/QC), add a precipitating agent (acetonitrile or cold methanol) in a specific ratio (e.g., 2:1 or 3:1, precipitant to plasma).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system. This entire process can be performed in an HPLC vial to minimize liquid transfer steps.[3]
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the CN column and an appropriate reversed-phase mobile phase.
-
Equilibrate the column until a stable baseline is obtained.
-
Inject the supernatant from the prepared plasma samples.
-
Monitor the eluent at a suitable wavelength for this compound.
-
Quantify the this compound concentration in the unknown samples by comparing their peak responses to the calibration curve generated from the plasma standards.
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the HPLC analysis of this compound.
Caption: Workflow for this compound Quantification in Nanoemulsion Gel.
Caption: Workflow for this compound Quantification in Human Plasma.
References
- 1. japer.in [japer.in]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic drug monitoring of this compound: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Acetylcholine Levels After Tacrine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tacrine, a potent, centrally acting, and reversible acetylcholinesterase (AChE) inhibitor, was the first drug approved for the treatment of mild to moderate Alzheimer's disease.[1][2][3] Its primary mechanism of action involves increasing the concentration of acetylcholine (ACh) in the synaptic cleft by inhibiting the enzyme responsible for its breakdown.[1][3] In vivo microdialysis is a powerful technique for monitoring real-time changes in the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[4] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure acetylcholine levels following the administration of this compound.
Mechanism of Action of this compound
This compound functions by inhibiting acetylcholinesterase, the enzyme that hydrolyzes acetylcholine into choline and acetic acid, thus terminating its synaptic action.[5][6] By blocking AChE, this compound elevates the levels and prolongs the presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][5] This enhanced cholinergic activity is believed to be the basis for its therapeutic effects in cognitive disorders.[1] Beyond its primary role as an AChE inhibitor, this compound has also been shown to modulate muscarinic and nicotinic cholinergic receptors and may influence the synthesis and release of acetylcholine.[3][6]
Data Presentation: Effects of this compound on Acetylcholine Levels
The following tables summarize the quantitative effects of this compound on extracellular acetylcholine levels as measured by in vivo microdialysis in rodents.
Table 1: Effect of Oral this compound Administration on Acetylcholine Levels in the Cortex and Hippocampus of Young and Aged Rats
| Animal Age | Brain Region | This compound Dose (oral) | Peak Increase in ACh Levels (Fold Change) | Time to Peak |
| Young (6 months) | Cortex | 3 mg/kg | 3-4x | 60-80 min |
| Hippocampus | 3 mg/kg | ~2x | 60-80 min | |
| Aged (22-24 months) | Cortex | 3 mg/kg | 3-4x | 60-80 min |
| Hippocampus | 3 mg/kg | ~6x | 60-80 min |
Data adapted from a study investigating the effects of oral this compound administration. The study noted that basal ACh levels were lower in aged rats compared to young rats.[7]
Table 2: Effect of Intraseptal this compound Infusion on Hippocampal Acetylcholine Levels
| Treatment Group | This compound Dose (intraseptal) | Outcome |
| Control | Saline | No significant change in ACh levels |
| This compound | 5.0 µg | Significant increase in hippocampal ACh levels |
| This compound | 12.5 µg | Significant increase in hippocampal ACh levels |
This study demonstrated a dose-dependent increase in hippocampal acetylcholine following direct infusion of this compound into the septum.[8]
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis to measure acetylcholine levels after this compound administration in a rodent model (e.g., rat).
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (250-300g)
-
This compound Hydrochloride: To be dissolved in sterile saline.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff of 10-20 kDa.
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Surgical Instruments: Standard stereotaxic apparatus, drill, forceps, sutures, etc.
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4 and the solution filtered.
-
Microdialysis Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent sample degradation.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a common method for acetylcholine quantification.
-
Internal Standard: For analytical quantification (e.g., ethylhomocholine).
Experimental Procedure
-
Guide Cannula Implantation (Stereotaxic Surgery):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Baseline Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., 20-minute fractions) to determine the basal acetylcholine concentration. Samples should be collected in vials containing a small amount of acid to prevent ACh degradation.
-
-
This compound Administration:
-
Prepare the desired dose of this compound in sterile saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the change in acetylcholine levels over time.
-
-
Probe Placement Verification:
-
At the end of the experiment, euthanize the animal and carefully remove the brain.
-
Fix the brain in formalin and then section and stain it to histologically verify the correct placement of the microdialysis probe.
-
-
Acetylcholine Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples to quantify acetylcholine concentrations.
-
The separation is typically achieved on a reverse-phase column, and detection is based on the electrochemical properties of acetylcholine and its byproducts after an enzymatic reaction.
-
Visualizations
Signaling Pathway of Acetylcholine and this compound's Mechanism of Action
Caption: Acetylcholine signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure acetylcholine.
Logical Relationship of this compound's Effect
Caption: Logical cascade of this compound's therapeutic effect.
References
- 1. Biphasic effect of this compound on acetylcholine release in rat brain via M1 and M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nicotine and this compound on acetylcholine release from rat cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor this compound on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of systemic and intraseptal administration of the acetylcholinesterase inhibitor this compound on the recovery of spatial behavior in an animal model of diencephalic amnesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze for Assessing Cognitive Enhancement by Tacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely used behavioral test in neuroscience to study spatial learning and memory.[1][2] This application note provides a detailed protocol for utilizing the MWM to assess the cognitive-enhancing effects of Tacrine, a centrally acting acetylcholinesterase inhibitor.[3] this compound was one of the first drugs approved for the treatment of mild to moderate Alzheimer's disease and is thought to improve cognitive function by increasing the levels of acetylcholine in the brain.[3][4] This protocol is particularly relevant for studies involving models of cognitive deficit, such as scopolamine-induced amnesia. Scopolamine, a muscarinic receptor antagonist, is often used to induce temporary cognitive impairment, providing a platform to evaluate the efficacy of potential cognitive enhancers.[5][6]
Signaling Pathway of this compound in Cognitive Enhancement
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting AChE, this compound increases the concentration and duration of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This heightened cholinergic activity in key brain regions like the hippocampus and cortex is crucial for learning and memory processes.[3] Beyond its primary function, this compound also exhibits secondary mechanisms, including interaction with muscarinic and nicotinic cholinergic receptors, which can further potentiate its cognitive-enhancing effects.[3] The cognitive improvements observed in the Morris water maze after this compound administration are largely attributed to this enhancement of the cholinergic system.[3][7]
Experimental Protocol
This protocol outlines the Morris water maze procedure for evaluating the effect of this compound on scopolamine-induced spatial memory deficits in rodents.
Apparatus
-
Circular Pool: A circular tank (approximately 150-200 cm in diameter and 50-60 cm high) filled with water.[2][8]
-
Water: The water should be made opaque using non-toxic white paint or milk powder and maintained at a temperature of 22 ± 2°C.[8][9]
-
Escape Platform: A platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[9]
-
Visual Cues: The pool should be surrounded by various prominent, stationary visual cues.[1][9]
-
Tracking System: A video camera and tracking software to record and analyze the animal's swim path and other parameters.[10]
Animal Groups
-
Control Group: Receives vehicle (e.g., saline) injections.
-
Scopolamine Group: Receives scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia.
-
This compound Group: Receives scopolamine followed by this compound (e.g., 10 mg/kg, orally).[11]
Experimental Workflow
Procedure
-
Habituation (Day 0):
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Conduct 2-4 trials with a visible platform (e.g., marked with a flag) to ensure the animals are not visually impaired and can learn the basic task of escaping the water.
-
-
Acquisition Phase (Days 1-4):
-
Administer this compound (orally) 60 minutes before the first trial.
-
Administer scopolamine (intraperitoneally) 30 minutes before the first trial.[9]
-
Conduct four trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[10]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-20 minutes).[9]
-
-
Probe Trial (Day 5):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place each animal in the pool at a novel starting position and allow it to swim freely for 60 seconds.[12]
-
Record the swim path, the time spent in the target quadrant (the quadrant that previously contained the platform), and the number of times the animal crosses the former platform location.[12][13]
-
Data Presentation
The following tables present representative data to illustrate the expected outcomes of this experimental design. Please note: The following data are illustrative and compiled based on typical findings in the literature. Actual results may vary.
Table 1: Acquisition Phase - Escape Latency and Path Length (Day 4)
| Group | Treatment | Mean Escape Latency (s) | Mean Path Length (cm) |
| Control | Vehicle | 15.2 ± 2.1 | 350 ± 45 |
| Scopolamine | Scopolamine (1 mg/kg) | 45.8 ± 4.5 | 980 ± 80 |
| This compound | Scopolamine + this compound (10 mg/kg) | 20.5 ± 3.0 | 450 ± 50 |
Table 2: Probe Trial - Memory Retention
| Group | Treatment | Time in Target Quadrant (%) | Number of Platform Crossings |
| Control | Vehicle | 40.5 ± 3.5 | 4.2 ± 0.8 |
| Scopolamine | Scopolamine (1 mg/kg) | 18.2 ± 2.8 | 1.5 ± 0.5 |
| This compound | Scopolamine + this compound (10 mg/kg) | 35.8 ± 4.0 | 3.8 ± 0.7 |
Conclusion
This protocol provides a robust framework for assessing the cognitive-enhancing properties of this compound using the Morris water maze in a scopolamine-induced amnesia model. The expected results would demonstrate that this compound can significantly ameliorate the spatial learning and memory deficits caused by scopolamine, as evidenced by decreased escape latencies and path lengths during the acquisition phase, and increased time spent in the target quadrant and platform crossings during the probe trial. These measures provide quantitative evidence of this compound's efficacy in improving cognitive function.
References
- 1. cyagen.com [cyagen.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A this compound-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Tacrine's Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine, a potent, centrally acting acetylcholinesterase (AChE) inhibitor, was the first drug approved for the treatment of Alzheimer's disease.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[1][3] Understanding the enzyme kinetics of this compound's interaction with acetylcholinesterase is crucial for the development of new, more effective, and less toxic derivatives for the treatment of neurodegenerative diseases.[4][5]
These application notes provide a detailed protocol for the spectrophotometric determination of this compound's enzyme kinetics using the widely accepted Ellman's method.[4][6] This method offers a reliable and straightforward approach to measure acetylcholinesterase activity and its inhibition.
Signaling Pathway of Acetylcholinesterase and Inhibition by this compound
Acetylcholinesterase terminates cholinergic neurotransmission by hydrolyzing acetylcholine into choline and acetate in the synaptic cleft.[7][8] this compound inhibits this process, leading to an accumulation of acetylcholine, which can then continue to stimulate cholinergic receptors.[7][8]
Caption: Acetylcholinesterase signaling pathway and this compound inhibition.
Experimental Protocol: Spectrophotometric Assay of this compound's Inhibition of Acetylcholinesterase (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase activity.[6][9]
Principle:
The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[9] The rate of color change is proportional to the enzyme activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant AChE[4][6]
-
This compound hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer. Prepare fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear rate of reaction for at least 10 minutes.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Set up the 96-well plate as follows for each reaction:
-
Blank: 180 µL Phosphate Buffer + 10 µL DTNB
-
Control (100% enzyme activity): 160 µL Phosphate Buffer + 10 µL DTNB + 10 µL AChE solution + 10 µL Buffer (instead of inhibitor)
-
Inhibitor: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL AChE solution + 10 µL this compound solution (at various concentrations)
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells simultaneously (except the blank).
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a period of 10-20 minutes using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[9]
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).[10]
-
Construct Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration. The pattern of the intersecting lines will indicate the type of inhibition (competitive, non-competitive, or mixed).[4]
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined from the Lineweaver-Burk plot of the uninhibited reaction.[10]
-
Experimental Workflow
Caption: Workflow for spectrophotometric determination of this compound's enzyme kinetics.
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound's inhibition of acetylcholinesterase from various sources.
Table 1: IC₅₀ Values for this compound Inhibition of Acetylcholinesterase
| Enzyme Source | IC₅₀ (nM) | Reference |
| Electrophorus electricus (EeAChE) | 30 | [4] |
| Electrophorus electricus (EeAChE) | 89.8 | [4] |
| Electrophorus electricus (EeAChE) | 280 | [4] |
| Human (hAChE) | 130 | [4] |
| Bovine Caudate AChE | 160 ± 10 | [11] |
| Human Retinal AChE | ~45 | [10] |
Table 2: Michaelis-Menten and Inhibition Constants for this compound
| Enzyme Source | Km (mM) | Vmax (µmol/h/mg protein) | Ki (nM) | Type of Inhibition | Reference |
| Human Retinal AChE | 0.120 | 2.23 | 37.76 (competitive), 64.36 (non-competitive) | Mixed | [10] |
Discussion
The provided protocol and data demonstrate that this compound is a potent inhibitor of acetylcholinesterase. The IC₅₀ values are consistently in the nanomolar range, indicating high affinity for the enzyme.[4][10][11] Kinetic studies, such as those using Lineweaver-Burk plots, have revealed that this compound exhibits a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[4][10] This dual binding capability contributes to its effectiveness as an inhibitor.
Researchers utilizing this protocol should ensure careful optimization of enzyme and substrate concentrations to maintain initial velocity conditions for accurate kinetic measurements. The use of appropriate controls is also critical for reliable data. These application notes provide a solid foundation for further research into the enzyme kinetics of this compound and its derivatives, aiding in the development of next-generation therapies for neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of human acetylcholinesterase in complex with this compound: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merged this compound-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, in vitro and in silico investigations of novel this compound derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic analysis of the toxicological effect of this compound (Cognex) on human retinal acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tacrine as a Positive Control in Acetylcholinesterase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) holds a significant place in the history of Alzheimer's disease treatment as the first centrally acting acetylcholinesterase (AChE) inhibitor to be approved by the FDA.[1][2] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease.[2][3] Although its clinical use has been limited due to hepatotoxicity, this compound's well-characterized inhibitory activity makes it an ideal positive control for in vitro screening of novel AChE inhibitors.[4][5] Its primary mechanism of action is as a non-competitive inhibitor of acetylcholinesterase, which increases the levels of acetylcholine in the brain.[5][6]
These application notes provide a comprehensive guide for utilizing this compound as a positive control in acetylcholinesterase inhibitor screening assays. This document includes detailed protocols for the widely used Ellman's assay, quantitative data on this compound's inhibitory potency, and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 value of this compound can vary depending on the source of the enzyme and the specific assay conditions.
| Enzyme Source | IC50 Value (nM) | Reference |
| Not Specified | 109 | [7] |
| Human AChE (hAChE) | 116.8 | [8] |
| Not Specified | 31 | [9] |
Experimental Protocols
Ellman's Assay for Acetylcholinesterase Activity
The Ellman's assay is a simple, reliable, and widely used colorimetric method for measuring acetylcholinesterase activity.[10] The principle of the assay involves the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[11][12]
Materials and Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
This compound hydrochloride stock solution (in a suitable solvent like DMSO or water)
-
Test compounds (potential inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare the following in triplicate in the wells of a 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[10]
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[10]
-
Positive Control (this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at various concentrations.[10]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/tacrine/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[10]
-
Initiation of Reaction: To each well (except the blank), add 10 µL of the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of all other samples.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for this compound and the test compounds.
-
Visualizations
Signaling Pathway of Acetylcholine
The following diagram illustrates the role of acetylcholine in neurotransmission and the mechanism of its inhibition by acetylcholinesterase inhibitors like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Long-Term Tacrine Treatment Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting long-term studies in rodents to evaluate the efficacy and safety of Tacrine, a centrally acting acetylcholinesterase inhibitor. The following protocols and methodologies are curated from established research to ensure robust and reproducible experimental outcomes.
Introduction
This compound (1,2,3,4-tetrahydro-9-aminoacridine) was one of the first drugs approved for the symptomatic treatment of Alzheimer's disease. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, this compound increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] Beyond its role as an AChE inhibitor, this compound has been shown to modulate muscarinic and nicotinic receptors and exhibit effects on other neurotransmitter systems.[1][3] It has also been demonstrated to have anti-inflammatory properties, in part through the inhibition of the JAK2/STAT3 signaling pathway, and to influence neurogenesis.[1][4] Long-term studies in rodent models are crucial for understanding its chronic effects on cognitive function, neurochemical pathways, and potential side effects.
Experimental Design Considerations
A well-structured experimental design is paramount for obtaining meaningful and interpretable results in long-term this compound treatment studies.
2.1. Animal Models
-
Species and Strain: Both mice (e.g., C57BL/6, APP/PS1) and rats (e.g., Sprague-Dawley, Wistar) are commonly used. The choice of strain may depend on the specific research question, with transgenic models like APP/PS1 being particularly relevant for Alzheimer's disease research.
-
Age and Sex: Age is a critical factor, as the effects of this compound can be age-dependent.[3] Both young adult and aged animals should be considered to assess efficacy in the context of an aging brain. Both male and female rodents should be included to investigate potential sex-specific effects.
-
Group Size: The number of animals per group should be sufficient for statistical power, typically ranging from 8-15 animals per group for behavioral studies.
2.2. This compound Administration
-
Route of Administration:
-
Oral (p.o.): Administration via oral gavage is common and mimics the clinical route of administration in humans.[5]
-
Intraperitoneal (i.p.): This route ensures rapid and complete absorption.
-
Subcutaneous (s.c.): Provides a slower and more sustained release.
-
-
Dosage: Dosages in rodent studies vary. For instance, a dose of 3 mg/kg (p.o.) in rats has been shown to increase extracellular acetylcholine levels and improve cognitive performance.[6] It is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal side effects for the specific animal model and experimental paradigm.
-
Treatment Duration: Long-term studies typically range from several weeks to months (e.g., 4 to 6 months) to assess chronic effects.[5]
-
Control Group: A vehicle-treated control group is essential to control for the effects of the administration procedure and the vehicle itself.
2.3. Experimental Timeline
A typical experimental workflow for a long-term this compound study is outlined below.
Caption: Experimental workflow for a long-term this compound study in rodents.
Experimental Protocols
3.1. Behavioral Assays for Learning and Memory
3.1.1. Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[7][8][9]
-
Apparatus: A circular pool (typically 120-150 cm in diameter for rats, 100-120 cm for mice) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. The pool is surrounded by distinct visual cues.
-
Procedure:
-
Acquisition Phase (e.g., 5-7 days): Animals are given 4 trials per day to find the hidden platform from different starting positions. The latency to find the platform is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data to Collect: Escape latency (s), swim speed (cm/s), distance traveled (cm), time spent in the target quadrant (%), and number of platform crossings.
3.1.2. Passive Avoidance Test
This test assesses fear-motivated long-term memory.[10][11]
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electrical grid.
-
Procedure:
-
Training/Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300-600 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Data to Collect: Step-through latency (s) in the training and retention trials, and time spent in the dark compartment during the retention trial.
3.2. Neurochemical Analysis
3.2.1. Acetylcholine (ACh) Measurement by HPLC
-
Tissue Preparation: Immediately after euthanasia, the brain is rapidly dissected on ice, and specific regions (e.g., hippocampus, cortex) are isolated and snap-frozen in liquid nitrogen. Tissues are then homogenized in a suitable buffer (e.g., perchloric acid).
-
HPLC with Electrochemical Detection (ECD):
-
The homogenate is centrifuged, and the supernatant is injected into the HPLC system.
-
ACh and choline are separated on a reverse-phase column.
-
Post-column, an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase converts ACh and choline to hydrogen peroxide.
-
The hydrogen peroxide is then detected by an electrochemical detector.
-
-
Data to Collect: Concentration of ACh and choline (e.g., in nmol/g of tissue).
3.2.2. Cytokine Measurement by ELISA
-
Tissue Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure:
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Briefly, microplate wells pre-coated with a capture antibody are incubated with the brain homogenate.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution.
-
The colorimetric change is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.
-
-
Data to Collect: Concentration of cytokines (e.g., in pg/mg of total protein).
3.3. Histological Analysis
3.3.1. Brain Tissue Processing
-
Perfusion and Fixation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Brains are cryoprotected by immersion in a sucrose solution (e.g., 30% in PBS) until they sink.
-
Brains are then frozen and sectioned on a cryostat at a desired thickness (e.g., 30-40 µm).
-
3.3.2. Immunohistochemistry for Neurogenesis (BrdU Staining)
To assess cell proliferation, animals can be injected with 5-bromo-2'-deoxyuridine (BrdU) prior to sacrifice.
-
Procedure:
-
Brain sections are pre-treated to denature DNA (e.g., with HCl).
-
Sections are incubated with a primary antibody against BrdU.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme is applied.
-
Sections are counterstained (e.g., with DAPI) and imaged using a microscope.
-
-
Data to Collect: Number of BrdU-positive cells in specific brain regions, such as the dentate gyrus of the hippocampus.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of Long-Term this compound Treatment on Morris Water Maze Performance
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |
Table 2: Effects of Long-Term this compound Treatment on Passive Avoidance Memory
| Treatment Group | Step-Through Latency (s) - Retention Trial |
| Vehicle | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
Table 3: Neurochemical Changes Following Long-Term this compound Treatment
| Treatment Group | Hippocampal ACh (nmol/g) | Cortical TNF-α (pg/mg protein) | Cortical IL-6 (pg/mg protein) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Histological Findings After Long-Term this compound Treatment
| Treatment Group | Number of BrdU+ Cells in Dentate Gyrus |
| Vehicle | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
Signaling Pathways and Visualizations
This compound's effects are mediated through several key signaling pathways.
5.1. Cholinergic Signaling Pathway
This compound's primary action is to increase acetylcholine levels, which then act on muscarinic and nicotinic receptors.
Caption: this compound's primary mechanism of action on the cholinergic system.
5.2. Neuroinflammatory Signaling Pathway (JAK2-STAT3)
This compound has been shown to modulate neuroinflammation by inhibiting the JAK2-STAT3 pathway.[1]
Caption: this compound's inhibitory effect on the JAK2-STAT3 signaling pathway.
References
- 1. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor this compound on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term oral administration of memory-enhancing doses of this compound in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. scantox.com [scantox.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Tacrine-Induced Hepatotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the mitigation of tacrine-induced hepatotoxicity in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is primarily linked to its metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP1A2, in the liver.[1][2] This metabolic process can produce reactive toxic intermediates, such as quinone methide species.[2][3][4] These metabolites can lead to oxidative stress, cellular damage, and hepatocellular necrosis, manifesting as elevated serum alanine aminotransferase (ALT) levels.[3][5] Another proposed mechanism involves hypoxia-reoxygenation injury mediated through the sympathetic nervous system.[6]
Q2: How common is hepatotoxicity with this compound administration in preclinical and clinical settings?
A2: this compound therapy is associated with a very high rate of serum aminotransferase elevations.[1] In clinical settings, therapy with this compound was associated with serum aminotransferase elevations in almost half of the patients.[1][5] Elevations greater than three times the upper limit of normal (ULN) occurred in about 25% of patients.[5] While often asymptomatic and reversible upon discontinuation of the drug, severe and even fatal hepatotoxicity has been reported.[5][7][8][9]
Q3: What are the typical biochemical and histological signs of this compound-induced liver injury in animal models?
A3: In rodent models, this compound administration leads to a significant increase in serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[6][10] Histopathological examination of the liver typically reveals pericentral necrosis, fatty changes, lobular inflammation, and ballooning of hepatocytes.[6][11]
Q4: Are there established in vitro models to study this compound hepatotoxicity?
A4: Yes, various in vitro models are used, including primary hepatocytes, liver cell lines (e.g., HepG2), and 3D spheroid cultures.[12][13][14][15] These models are useful for assessing cytotoxicity, oxidative stress, mitochondrial dysfunction, and for studying the metabolic pathways involved.[10][15] Studies have shown that 3D spheroid cultures of primary human hepatocytes may most accurately mimic human this compound biotransformation.[15]
Q5: What are some strategies being investigated to mitigate this compound's hepatotoxicity?
A5: Mitigation strategies focus on several approaches:
-
Structural Modification: Designing this compound analogs or hybrids that are less prone to forming toxic metabolites.[2][4][11][16][17] For example, adding a bulky substituent at the C9 position can prevent the molecule from orienting close to the heme-iron center of CYP1A2, reducing the formation of hepatotoxic species.[2]
-
Co-administration with Hepatoprotective Agents: Using antioxidants and anti-inflammatory compounds to counteract the damaging effects of this compound. Agents like red ginseng, liquiritigenin (a flavonoid), and catechin (a free radical scavenger) have shown protective effects in preclinical studies.[6][10][12]
-
Targeting Specific Pathways: Interventions that reduce oxidative stress, inhibit apoptosis, or modulate inflammatory responses have shown promise.[10][12][16]
Troubleshooting Guides
Q1: My in vivo rodent model is not showing significant elevation in ALT/AST levels after this compound administration. What could be the issue?
A1:
-
Dose and Route of Administration: The dose might be too low. Studies have used doses ranging from 10-50 mg/kg (intragastrically) in rats to induce hepatotoxicity.[6] Ensure the dose is appropriate for the species and strain you are using. The route of administration (e.g., intragastric vs. intraperitoneal) can also affect bioavailability and first-pass metabolism.[18]
-
Timing of Measurement: The peak of liver enzyme elevation is time-dependent. For instance, in some rat models, AST levels peak between 12 and 24 hours post-administration and can return to control values by 32 hours.[6] Your measurement window might be missing the peak injury period.
-
Animal Strain and Species: Different species and even strains of rodents can have varying susceptibility to drug-induced liver injury (DILI) due to differences in CYP450 enzyme expression and activity.[19] The murine model has been suggested to be more suitable than the rat model for mimicking human this compound biotransformation.[15]
-
Assay Sensitivity: Verify the sensitivity and calibration of your ALT/AST assay kits. Run positive controls (e.g., using a known hepatotoxin like carbon tetrachloride) to ensure the assay is performing correctly.
Q2: I am observing high variability in my results between individual animals in the same treatment group. How can I reduce this?
A2:
-
Animal Homogeneity: Ensure all animals are of the same age, sex, and weight range. House them under identical, controlled conditions (light-dark cycle, temperature, humidity).
-
Fasting State: The metabolic state of the animal can influence drug metabolism. Standardize the fasting period before this compound administration.
-
Administration Technique: Inconsistent gavage or injection techniques can lead to variability in drug absorption. Ensure all personnel are proficient and consistent with the administration protocol.
-
Stress Levels: Stress can influence physiological responses. Handle animals consistently and minimize stressors during the experiment. Severing the hepatic nerve has been shown to reduce this compound-induced injury, highlighting the role of the sympathetic nervous system, which can be activated by stress.[6][20]
Q3: My potential hepatoprotective compound is not showing any effect against this compound-induced injury in vivo. What should I check?
A3:
-
Pharmacokinetics of the Test Compound: The compound may not be reaching the liver in sufficient concentrations or at the right time. Investigate its absorption, distribution, metabolism, and excretion (ADME) properties. Consider adjusting the dose, timing, or route of administration relative to the this compound challenge.
-
Mechanism of Action: The compound's mechanism may not be relevant to the primary pathways of this compound toxicity (e.g., CYP1A2 metabolism, oxidative stress). Re-evaluate the hypothesized mechanism.
-
Dosing Regimen: Was the compound given as a pre-treatment, co-treatment, or post-treatment? The timing is critical. For example, liquiritigenin was administered for 3 days prior to the this compound challenge to show a protective effect.[10]
-
In Vitro Confirmation: If not already done, confirm the compound's efficacy in a relevant in vitro model (e.g., this compound-treated HepG2 cells or primary hepatocytes). This can help verify its direct protective effects on liver cells.
Quantitative Data from Preclinical Studies
Table 1: Effect of Hepatic Denervation on this compound-Induced AST Elevation in Rats
| Treatment Group | Serum AST (U/L) (Mean ± SEM) |
| Saline Control | 105 ± 10 |
| This compound (35 mg/kg) | 280 ± 45 |
| Sham Operation + this compound (35 mg/kg) | 265 ± 50 |
| Hepatic Denervation + this compound (35 mg/kg) | 120 ± 15 |
Data synthesized from a study on the role of the sympathetic nervous system in this compound hepatotoxicity.[20]
Table 2: Effect of Liquiritigenin (LQ) on this compound-Induced Liver Injury Biomarkers in Rats
| Treatment Group | Serum ALT (U/L) (Mean ± SEM) | Serum AST (U/L) (Mean ± SEM) |
| Control | 38.4 ± 2.1 | 95.7 ± 4.3 |
| This compound (30 mg/kg) | 145.2 ± 11.3 | 289.5 ± 15.1 |
| LQ (10 mg/kg) + this compound | 98.5 ± 8.9 | 199.8 ± 12.4 |
| LQ (30 mg/kg) + this compound | 65.1 ± 5.6 | 140.2 ± 9.8 |
| Silymarin (100 mg/kg) + this compound | 59.8 ± 4.7 | 131.6 ± 8.5 |
Data adapted from a study investigating the protective effects of liquiritigenin.[10]
Visualized Pathways and Workflows
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General experimental workflow for testing a mitigating agent.
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of a Hepatoprotective Agent Against this compound-Induced Liver Injury in Rats
This protocol is a generalized procedure based on methodologies described in preclinical studies.[6][10]
1. Animals and Acclimatization:
-
Use male Wistar rats (or another appropriate strain) weighing 200-250g.
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the experiment.
2. Experimental Groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle for both the test agent and this compound.
-
Group II (this compound Control): Receives the vehicle for the test agent, followed by this compound.
-
Group III (Test Agent): Receives the test agent, followed by the this compound vehicle.
-
Group IV (Test Agent + this compound): Receives the test agent, followed by this compound.
-
Group V (Positive Control - Optional): Receives a known hepatoprotective agent (e.g., Silymarin, 100 mg/kg), followed by this compound.
3. Dosing and Administration:
-
Test Agent Pre-treatment: Administer the test agent (or vehicle/Silymarin) orally via gavage for a specified number of days (e.g., 3-7 days) prior to the this compound challenge. The final dose should be given 1 hour before this compound administration.
-
This compound Challenge: Following an overnight fast, administer a single dose of this compound (e.g., 30-35 mg/kg, dissolved in saline) via intragastric gavage.[6][10]
-
Volume: Ensure administration volumes are consistent, typically 5-10 mL/kg.
4. Sample Collection:
-
At 24 hours post-tacrine administration, anesthetize the animals (e.g., with isoflurane or ketamine/xylazine).
-
Collect blood via cardiac puncture into tubes without anticoagulant for serum separation.
-
Perform cervical dislocation to euthanize the animals.
-
Immediately perfuse and excise the liver. Fix a portion in 10% neutral buffered formalin for histology and flash-freeze the remaining tissue in liquid nitrogen for biochemical analysis.
5. Biochemical Analysis:
-
Centrifuge blood samples to separate serum.
-
Measure serum ALT and AST levels using commercially available enzymatic assay kits according to the manufacturer's instructions.
6. Histopathological Analysis:
-
Dehydrate the formalin-fixed liver tissue, embed in paraffin, and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine slides under a light microscope by a blinded pathologist to assess for hepatocellular necrosis, inflammation, steatosis, and other signs of injury.
Protocol 2: In Vitro Cytotoxicity Assay in HepG2 Cells
This protocol outlines a method to assess this compound-induced cytotoxicity and the protective effect of a test compound.[10][12]
1. Cell Culture:
-
Culture Human hepatoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours.
3. Treatment:
-
Test Compound Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1-2 hours). Include wells with vehicle only.
-
This compound Exposure: Add this compound to the wells to achieve the desired final concentrations (e.g., 30, 100, 300, 1000 µg/mL).[12]
-
Controls: Include wells with cells only (untreated control), cells + vehicle, and cells + this compound only.
-
Incubate the plate for the desired exposure time (e.g., 6 or 24 hours).
4. Cell Viability Assessment (MTT Assay):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
5. Optional Additional Assays:
-
LDH Release Assay: Measure lactate dehydrogenase (LDH) in the culture medium as an indicator of membrane damage.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.
-
Mitochondrial Membrane Potential: Use a dye like Rhodamine 123 to assess mitochondrial health.[12]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytochrome P450 binding studies of novel this compound derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. mmsl.cz [mmsl.cz]
- 5. ovid.com [ovid.com]
- 6. Development and characterization of a new model of this compound-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. poison.org [poison.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. This compound. A cause of fatal hepatotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 12. Protective Effects of Red Ginseng Against this compound-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity study of this compound, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure Modification Converts the Hepatotoxic this compound into Novel Hepatoprotective Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The acute hepatotoxicity of this compound explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 19. Possible role of hydroxylated metabolites of this compound in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Investigating Tacrine Metabolites and Liver Damage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the role of Tacrine metabolites in liver damage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced liver damage?
A1: this compound-induced hepatotoxicity is primarily linked to its metabolism in the liver. This compound is extensively metabolized by the cytochrome P450 (CYP) system, particularly the CYP1A2 isozyme.[1] This process can lead to the formation of reactive metabolites.[2][3] These reactive intermediates are thought to cause cellular damage through mechanisms such as oxidative stress and covalent binding to cellular macromolecules, which can lead to mitochondrial dysfunction and ultimately hepatocyte necrosis or apoptosis.[2][4][5]
Q2: Which metabolites of this compound are considered most hepatotoxic?
A2: Historically, the 7-hydroxy-tacrine (7-OH-tacrine) metabolite was considered a key culprit, potentially acting as a precursor to a reactive quinone methide intermediate that binds to cellular proteins.[6][7] However, recent studies have questioned this hypothesis, showing that 7-OH-tacrine was surprisingly less hepatotoxic than this compound itself in certain in vitro models.[6][7] This suggests the mechanism of toxicity is complex and may involve a combination of stable and protein-reactive metabolites.[8]
Q3: Why do some individuals experience this compound hepatotoxicity while others do not?
A3: The variation in patient susceptibility to this compound-induced liver damage is likely due to genetic polymorphism in the cytochrome P450 enzymes.[9] Differences in the expression and activity of CYP1A2, the primary enzyme metabolizing this compound, can influence the balance between the formation of stable, non-toxic metabolites and highly reactive, toxic ones.[9]
Q4: What are the common in vitro and in vivo models for studying this compound hepatotoxicity?
A4: Common in vitro models include primary hepatocytes from humans and various animal species (rat, mouse, dog), human hepatoma cell lines like HepG2, and liver microsomes.[6][8][10] These models are useful for studying metabolism, cytotoxicity, and mechanisms of injury. In vivo models, typically using rats, have been developed to study the acute hepatotoxicity of this compound, observing effects like increased serum aminotransferase levels and pericentral necrosis in the liver.[11]
Troubleshooting Guides
Issue 1: Inconsistent or no cytotoxicity observed in cell culture experiments with this compound.
-
Question: I am treating my HepG2 cells with this compound, but I'm not seeing a consistent cytotoxic effect. What could be the reason?
-
Answer:
-
Metabolic Capacity of Cells: HepG2 cells have a lower and more variable expression of CYP enzymes compared to primary hepatocytes. The cytotoxic effects of this compound are largely dependent on its metabolic activation. Consider using primary hepatocytes or a cell line with induced CYP1A2 expression for more robust results.
-
Concentration and Exposure Time: this compound-induced cytotoxicity is concentration- and time-dependent.[10] Ensure you are using a sufficient concentration range (e.g., up to 380 µg/ml) and an adequate exposure time (e.g., 4 to 24 hours).[10]
-
Assay Sensitivity: The choice of cytotoxicity assay is crucial. While MTT assays measure metabolic activity, LDH assays measure membrane integrity.[12] A decrease in metabolic activity might precede loss of membrane integrity. Consider using multiple assays to get a comprehensive picture of cell health.
-
Parent Compound vs. Metabolite Toxicity: The parent this compound compound itself can be cytotoxic at high concentrations, independent of its metabolism.[13] However, the metabolite-driven toxicity is often observed at lower, more clinically relevant concentrations.
-
Issue 2: Difficulty in detecting and quantifying this compound metabolites.
-
Question: I am struggling to detect the expected hydroxylated metabolites of this compound in my human liver microsome incubation. What can I do?
-
Answer:
-
Microsomal Activity: Ensure the liver microsomes are of high quality and have been stored correctly at -80°C to maintain enzyme activity. The NADPH-generating system is critical for CYP-mediated metabolism; verify that all components are fresh and at the correct concentrations.
-
Incubation Conditions: Optimize the incubation time and microsomal protein concentration. A typical starting point is a 30-60 minute incubation with 0.5 mg/mL of microsomal protein.[14][15]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying this compound and its metabolites.[16] Ensure your HPLC method (column, mobile phase, and detector) is optimized for the specific metabolites you are targeting.
-
Metabolite Stability: Some reactive metabolites are unstable and may degrade quickly or bind covalently to proteins. Trapping agents, such as glutathione or N-acetylcysteine, can be included in the incubation to form stable adducts that are easier to detect.
-
Issue 3: High background signal in LDH cytotoxicity assay.
-
Question: My negative control wells in the LDH assay show high absorbance, making it difficult to interpret my results. What is causing this?
-
Answer:
-
Cell Health: A high background may indicate that your cells were not healthy at the start of the experiment, leading to spontaneous LDH release. Ensure proper cell culture techniques and check cell viability before seeding.
-
Mechanical Stress: Excessive or forceful pipetting during cell seeding or reagent addition can damage cell membranes and cause LDH leakage. Handle cells gently.
-
Serum in Media: Some components in serum can interfere with the LDH assay. If possible, reduce the serum concentration during the treatment period or use a serum-free medium.
-
Contamination: Microbial contamination can lead to cell lysis and high LDH levels. Regularly check your cultures for any signs of contamination.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and its Metabolites in HepG2 Cells
| Compound | LC50 (µg/mL) |
| This compound (THA) | 54[6] |
| 1-Hydroxy-tacrine (Velnacrine) | 84[6] |
| 2-Hydroxy-tacrine | 190[6] |
| 4-Hydroxy-tacrine | 126[6] |
| Dihydroxy velnacrine metabolites | 251 - 434[6] |
Table 2: Formation of this compound Metabolites in Human Liver Microsomes
| Metabolite Type | Percentage of Incubated Radioactivity |
| Stable Metabolites | 29.2 ± 2.3%[8] |
| Protein-Reactive Metabolites | 1.2 ± 1.0%[8] |
Experimental Protocols
Protocol 1: In Vitro this compound Metabolism using Human Liver Microsomes
Objective: To determine the formation of stable and protein-reactive metabolites of this compound.
Materials:
-
Human liver microsomes (HLM)
-
This compound (radiolabeled or non-labeled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Scintillation fluid and counter (if using radiolabeled this compound)
-
HPLC system for analysis
Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube on ice. To the phosphate buffer, add the NADPH regenerating system and human liver microsomes (final concentration ~0.5 mg/mL protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., final concentration of 50 µM).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
For stable metabolites: Analyze the supernatant using a validated HPLC method to separate and quantify this compound and its metabolites.
-
For protein-reactive metabolites: The protein pellet can be washed multiple times with methanol to remove non-covalently bound compounds. The amount of radioactivity remaining in the pellet is then quantified by liquid scintillation counting to determine the extent of covalent binding.
Protocol 2: LDH Cytotoxicity Assay for this compound in Primary Hepatocytes
Objective: To assess the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary hepatocytes
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Seed primary hepatocytes in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls (spontaneous LDH release) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Experimental workflow for in vitro this compound metabolism.
Caption: Signaling pathway of this compound-induced liver injury.
References
- 1. The effect of enzyme inhibition on the metabolism and activation of this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of this compound and velnacrine metabolites in cultured rat, dog and human hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 7. This compound First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An investigation into the formation of stable, protein-reactive and cytotoxic metabolites from this compound in vitro. Studies with human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible role of hydroxylated metabolites of this compound in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound-induced cytotoxicity in primary cultures of rat, mouse, monkey, dog, rabbit, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acute hepatotoxicity of this compound explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 12. atcc.org [atcc.org]
- 13. Toxic effects of this compound on primary hepatocytes and liver epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. youtube.com [youtube.com]
- 16. Therapeutic drug monitoring of this compound: simple and fast high-performance liquid chromatography assay method for its determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tacrine Solubility Issues for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with Tacrine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: The choice of solvent for this compound depends on the specific requirements of your experiment. This compound hydrochloride is soluble in several organic solvents and aqueous buffers.[1][2] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for this compound.[1][3] However, it's crucial to keep the final concentration of organic solvents in your cell culture media low, as they can have physiological effects.[1] For experiments sensitive to organic solvents, preparing this compound hydrochloride in an aqueous buffer like PBS (pH 7.2) is a viable option.[1][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. This often occurs when the final concentration of the compound exceeds its solubility limit in the aqueous environment. To address this, you can try the following:
-
Reduce the final concentration: Your working concentration of this compound might be too high for the aqueous medium.
-
Increase the final DMSO concentration slightly: While aiming for a low final DMSO concentration (typically <0.1%), a slight, controlled increase might be necessary to maintain solubility. However, you must first determine the tolerance of your specific cell line to DMSO.
-
Use a different solvent: Consider using ethanol or preparing the stock solution directly in a buffer like PBS if your experimental design allows.[1]
-
Prepare fresh dilutions: Make sure to prepare fresh dilutions of the stock solution into your aqueous buffer or media immediately before use.[1] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[1][4]
Q3: Can I dissolve this compound directly in water or PBS?
A3: Yes, this compound hydrochloride can be dissolved directly in aqueous buffers like PBS (pH 7.2).[1][4] The solubility in PBS (pH 7.2) is approximately 16 mg/mL.[1][2][4] It is also soluble in water at up to 100 mM.[5] When preparing aqueous solutions, it is recommended to use them fresh and not to store them for more than a day.[1][4] For cell culture applications, sterile filtering the final working solution through a 0.22 µm filter is recommended.[6]
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage, this compound (hydrochloride) as a crystalline solid should be stored at -20°C.[4] Stock solutions prepared in organic solvents like DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.[7] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[1][4]
Troubleshooting Guide
Problem: this compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Verify that you are using a recommended solvent for this compound (e.g., DMSO, Ethanol, DMF, Water, PBS for the hydrochloride salt).[1][5][8] |
| Reached Solubility Limit | The concentration you are trying to achieve may exceed the solubility limit of this compound in that specific solvent. Refer to the solubility data table below. |
| Low-Quality Reagent | Ensure you are using a high-purity this compound reagent. Impurities can affect solubility. |
| Moisture in Solvent | For organic solvents like DMSO, absorbed moisture can reduce solubility.[3] Use fresh, anhydrous solvent. |
| Insufficient Mixing | Vortex or sonicate the solution to aid dissolution. For aqueous solutions of this compound hydrochloride, ultrasonic treatment may be necessary.[6] |
Problem: A precipitate forms in the cell culture medium after adding the this compound working solution.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of this compound in the media is too high. Perform a serial dilution to find the maximum soluble concentration in your specific media. |
| Interaction with Media Components | Components in the cell culture medium (e.g., salts, proteins) can sometimes cause precipitation.[9] Test the solubility of this compound in a simpler buffer (like PBS) first. |
| Temperature Changes | Fluctuations in temperature can affect the solubility of compounds in solution.[10] Ensure your media and solutions are properly warmed to 37°C before mixing. |
| pH Shift | The pH of your final solution might be affecting this compound's solubility. This compound is a weak base.[11] |
| Evaporation | Evaporation from the culture plate can increase the concentration of all components, potentially leading to precipitation.[9][10] Ensure proper humidification in the incubator. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ~50 | ~213 | [1][2] |
| DMSO | 46 | 195.97 | [3] |
| DMSO | ≤ 210 | - | [7] |
| Ethanol | ~20 | ~85 | [1][2] |
| Dimethyl formamide (DMF) | ~33 | ~140.6 | [1][2] |
| PBS (pH 7.2) | ~16 | ~68 | [1][2][4] |
| PBS | 16.67 | 71.02 | [6] |
| Water | - | 100 | [5] |
| Water | 33.33 | 141.99 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound hydrochloride).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound hydrochloride stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium or PBS to achieve the desired final working concentration. Important: Add the stock solution to the medium (not the other way around) and mix gently but thoroughly immediately after addition to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is minimal (typically less than 0.1%) and non-toxic to the cells being used. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.
-
Use the freshly prepared working solution immediately for your in vitro assay. Do not store the diluted aqueous solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound's primary mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound hydrochloride | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. scbt.com [scbt.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tacrine dosage to minimize adverse effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Tacrine dosage while minimizing adverse effects in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant weight loss and lethargy in our mice treated with this compound. What is the likely cause and how can we mitigate this?
A1: Significant weight loss and lethargy are common cholinergic side effects of this compound, often linked to gastrointestinal distress (nausea, vomiting, diarrhea) and anorexia.[1] These effects are typically dose-dependent.
Troubleshooting Steps:
-
Dosage Reduction: Consider reducing the dosage. Even a small reduction can sometimes alleviate these side effects without compromising the therapeutic goals of your study.
-
Dose Escalation: If your protocol allows, start with a lower dose and gradually increase it over several days. This can help the animals acclimatize to the cholinergic effects.
-
Route of Administration: If using intraperitoneal (i.p.) injection, consider switching to oral gavage. While i.p. administration offers rapid bioavailability, it can also lead to more pronounced acute cholinergic effects. Oral administration may provide a more gradual absorption profile.
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can help counteract weight loss. Monitor hydration status and consider subcutaneous fluid administration if necessary.
Q2: Our rats are showing elevated liver enzymes (ALT/AST) after this compound administration. What is a safe upper limit for dosage to avoid hepatotoxicity?
A2: this compound is known to cause dose-dependent hepatotoxicity, characterized by elevated serum aminotransferase levels.[1][2] In rats, doses of 30-40 mg/kg have been shown to induce significant increases in ALT and AST.[3][4]
Troubleshooting Steps:
-
Dosage Adjustment: If you are observing significant elevations in liver enzymes, it is crucial to lower the dose. Based on available data, maintaining doses below 30 mg/kg in rats may reduce the risk of severe hepatotoxicity.
-
Regular Monitoring: Implement a regular blood sampling schedule to monitor liver enzyme levels. This will allow you to detect early signs of liver damage and adjust the dosage accordingly.
-
Consider Co-administration with Hepatoprotective Agents: While this may be a confounding factor in some studies, research has explored the use of agents like silymarin to mitigate this compound-induced liver damage.[5]
Q3: We are seeing inconsistent behavioral responses to this compound in our animal cohort. What could be causing this variability?
A3: Inconsistent behavioral responses can stem from several factors, including the route of administration, timing of behavioral testing relative to drug administration, and inter-animal variability in metabolism. The gut microbiota can also influence this compound's hepatotoxicity and systemic exposure, which may contribute to varied responses.[2]
Troubleshooting Steps:
-
Standardize Administration and Testing Times: Ensure that this compound is administered at the same time each day and that behavioral testing is conducted at a consistent interval after administration.
-
Control for Environmental Factors: Minimize stress and other environmental variables that could influence behavior.
-
Increase Sample Size: A larger cohort of animals can help to account for individual variations in drug metabolism and response.
-
Monitor Plasma Concentrations: If feasible, measuring plasma concentrations of this compound can help to determine if the variable responses are due to differences in drug exposure.
Quantitative Data Summary: this compound Dosage and Adverse Effects
The following table summarizes quantitative data on this compound dosage and observed adverse effects in commonly used animal models. This information is intended to guide dose selection and troubleshooting.
| Animal Model | Route of Administration | Dosage Range | Observed Adverse Effects | Severity |
| Rat | Intragastric | 35 mg/kg | Increased serum AST levels.[5] | Significant |
| Oral | 10 mg/kg | Tremors and hypothermia observed. | Mild to Moderate | |
| Oral | 30 mg/kg | More pronounced tremors and hypothermia. | Moderate to Severe | |
| Intravenous (i.v.) | 2 mg/kg | Increased blood pressure and bradycardia.[6] | Moderate | |
| Mouse | Oral (long-term) | Memory-enhancing dose | Slight elevation of ornithine transcarbamylase activity.[7] | Mild |
| Intraperitoneal (i.p.) | 10 mg/kg | Increased norepinephrine turnover, decreased dopamine release marker. | Not specified | |
| Dog | Intravenous (i.v.) | 2 mg/kg | Increased blood pressure and bradycardia.[6] | Moderate |
| Pig | Intragastric | 200 mg (total dose) | Increased luminal pressure in the lower esophageal sphincter.[8] | Not specified |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice and Monitoring of Adverse Effects
1. Materials:
-
This compound solution in a suitable vehicle (e.g., saline).
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes.
-
Animal scale.
-
Observational checklist for cholinergic side effects.
2. Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the dose volume.
-
Restraint: Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Measure the appropriate length on the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, then gently pass it down the esophagus to the pre-measured depth.
-
Administer the this compound solution slowly.
-
Withdraw the needle gently.
-
-
Monitoring:
-
Cholinergic Effects: Observe the animals for at least 30 minutes post-administration and at regular intervals for the first few hours. Use a checklist to score the presence and severity of signs such as salivation, lacrimation, tremors, and diarrhea.
-
General Health: Monitor body weight and food/water intake daily.
-
Hepatotoxicity: For longer-term studies, collect blood samples (e.g., via tail vein) at baseline and at specified time points after the start of treatment to measure serum ALT and AST levels.
-
Protocol 2: Intravenous Administration of this compound in Rats and Monitoring of Adverse Effects
1. Materials:
-
This compound solution in sterile saline.
-
Rat restrainer.
-
25-27 gauge needles and syringes.
-
Heat lamp (optional, for tail vein dilation).
-
Materials for blood collection (e.g., capillary tubes, microcentrifuge tubes).
2. Procedure:
-
Animal Preparation: Weigh the rat to calculate the correct dose. If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restrainer.
-
Intravenous Injection:
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins.
-
Administer the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring:
-
Cardiovascular Effects: If equipment is available, monitor blood pressure and heart rate continuously for a period post-injection.
-
Cholinergic Effects: Observe for and score cholinergic signs as described in the oral gavage protocol.
-
Hepatotoxicity: Collect blood samples at baseline and at desired time points to assess liver enzyme levels.
-
Protocol 3: Blood Collection from Rat Tail Vein for Liver Enzyme Analysis
1. Materials:
-
Rat restrainer.
-
Heat lamp (optional).
-
25-27 gauge needle or lancet.
-
Capillary tubes (heparinized).
-
Microcentrifuge tubes.
-
Gauze.
2. Procedure:
-
Preparation: Warm the rat's tail to dilate the veins. Place the rat in a restrainer.
-
Collection:
-
Clean the tail with an alcohol swab.
-
Make a small puncture in one of the lateral tail veins with the needle or lancet.
-
Collect the blood into a heparinized capillary tube.
-
Apply pressure to the puncture site with gauze to stop the bleeding.
-
-
Sample Processing:
-
Transfer the blood to a microcentrifuge tube.
-
Centrifuge to separate the plasma.
-
Collect the plasma for analysis of ALT and AST levels.
-
Visualizations
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The liver-gut microbiota axis modulates hepatotoxicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Acute effects of huperzine A and this compound on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Central cardiovascular effects of this compound in the conscious dog: a role for catecholamines and vasopressin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term oral administration of memory-enhancing doses of this compound in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of this compound on Functional Response of the Lower Oesophageal Sphincter Assessed by Endoscopic Luminal Impedance Planimetry in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability of Tacrine in aqueous solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tacrine in aqueous solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound hydrochloride?
A1: Solid this compound hydrochloride is stable for at least one year, with some reports indicating stability for up to four years, when stored at -20°C in a tightly sealed container.[1]
Q2: How long can I store this compound in an aqueous solution?
A2: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] For longer-term experiments, it is best to prepare fresh solutions daily. If temporary storage is unavoidable, aliquot the solution and store it at -20°C for no longer than one month, or at -80°C for up to six months, preferably under a nitrogen atmosphere to minimize oxidation.[2]
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A yellow tint can indicate the formation of degradation products, particularly oxidation products. While minor color change may not significantly impact all experiments, it is a sign of potential degradation. For sensitive assays, it is highly recommended to discard the solution and prepare a fresh one. The acridine structure is susceptible to oxidation, which can lead to colored byproducts.
Q4: What are the main factors that affect the stability of this compound in aqueous solutions?
A4: The primary factors affecting this compound's stability in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents. This compound is relatively stable under mild acidic and basic conditions but is susceptible to oxidation.[3][4] Exposure to light can also promote degradation.
Q5: What are the degradation products of this compound?
A5: Under oxidative stress, this compound can degrade into mono-, di-, or tri-oxygenated derivatives.[3][4] In hydrolytic conditions (acidic or basic), the primary degradation pathway for 9-aminoacridine derivatives like this compound is the hydrolysis of the C9-N15 bond, which results in the formation of acridones.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation in aqueous solution upon storage | - Low solubility at the prepared concentration and storage temperature.- pH of the solution has shifted, affecting solubility. | - Ensure the concentration does not exceed the solubility limit (approx. 16 mg/mL in PBS, pH 7.2).- Store stock solutions in organic solvents like DMSO and prepare aqueous dilutions fresh.- Verify the pH of your buffer and adjust if necessary. |
| Inconsistent experimental results | - Degradation of this compound in the aqueous solution.- Use of a degraded stock solution. | - Prepare fresh aqueous solutions for each experiment.- Do not store aqueous solutions for more than 24 hours.[1]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| Solution appears cloudy or discolored | - Formation of degradation products.- Bacterial contamination. | - Discard the solution immediately.- Prepare a fresh solution using sterile buffer and filter-sterilize through a 0.22 µm filter if necessary.[2] |
| Low purity observed during HPLC analysis | - Degradation during sample preparation or storage.- Incompatibility with the mobile phase. | - Prepare samples immediately before analysis.- Ensure the mobile phase pH is compatible with this compound's stability. |
Quantitative Data on this compound Stability
While detailed kinetic data for this compound degradation under various conditions is not extensively published, forced degradation studies provide qualitative insights into its stability.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Primary Degradation Products | Reference |
| Acidic Hydrolysis | Relatively stable. | Acridones (from hydrolysis of the C9-N15 bond) | [3][5] |
| Basic Hydrolysis | Relatively stable. | Acridones (from hydrolysis of the C9-N15 bond) | [3][5] |
| Oxidative Stress (e.g., 3% H₂O₂, reflux) | Significant degradation (over 50% in 2 hours). | Mono-, di-, and tri-oxygenated this compound derivatives. | [3][4] |
| Thermal Stress | Generally stable at elevated temperatures in the absence of other stressors. | Minimal degradation. | [3] |
| Photostability | Generally stable under light exposure in the absence of other stressors. | Minimal degradation. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Materials : this compound hydrochloride (solid), Phosphate Buffered Saline (PBS, pH 7.2), sterile conical tubes, 0.22 µm syringe filter (optional).
-
Procedure :
-
Weigh the desired amount of solid this compound hydrochloride in a sterile conical tube.
-
Add the required volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 16 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than 24 hours.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and specific degradation products.
-
Chromatographic System :
-
HPLC System : A system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05M triethylamine, pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is an 80:20 ratio of buffer to acetonitrile.
-
Flow Rate : 1.0 - 1.5 mL/min.
-
Detection Wavelength : 243 nm.
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation :
-
Dilute the this compound aqueous solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis :
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any degradation product peaks. The retention time for this compound will depend on the specific conditions but is typically around 5-10 minutes.
-
Quantify the amount of this compound and degradation products by comparing their peak areas to those of a standard solution.
-
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Production and on-line acetylcholinesterase bioactivity profiling of chemical and biological degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in Tacrine-related cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing potential causes and recommended solutions.
Section 1: Cytotoxicity Assays (e.g., MTT, LDH, Neutral Red)
Question 1: Why is the observed cytotoxicity of this compound much higher or lower than expected?
Possible Causes:
-
Incorrect this compound Concentration: Errors in calculating stock solutions or serial dilutions can lead to inaccurate final concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, hepatocyte-derived cell lines like HepG2 may show higher sensitivity due to this compound's known hepatotoxicity.[1][2][3] Neuronal cell lines like SH-SY5Y and non-neuronal lines such as C6 or CHO-K1 will also have distinct responses.[4][5]
-
Cell Density: High cell density can mask cytotoxic effects, while low density can lead to weak assay signals.
-
Incubation Time: The duration of this compound exposure is critical. Cytotoxic effects are time and concentration-dependent.[5] Short incubation times may not be sufficient to induce a measurable response.
-
Compound Stability: this compound may degrade under certain experimental conditions (e.g., prolonged exposure to light or specific pH).
Troubleshooting Steps:
-
Verify this compound Concentration: Re-calculate all dilutions and, if possible, confirm the concentration of the stock solution using a spectrophotometer.
-
Consult Literature for Expected IC50 Values: Compare your results with published data for the specific cell line you are using (see Table 1).
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that gives a linear assay response.
-
Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.
-
Ensure Proper Compound Handling: Prepare fresh this compound solutions and protect them from light.
Question 2: I'm observing high background or a false-positive signal in my cytotoxicity assay. Could this compound be interfering with the assay chemistry?
Possible Causes:
-
Autofluorescence: this compound is a fluorescent molecule, which can interfere with fluorescence-based assays, leading to high background.[6][7][8]
-
Direct Reaction with Assay Reagents:
-
MTT Assay: this compound, as a chemical compound, could potentially interact with the MTT reagent or the resulting formazan crystals, although direct evidence is not extensively documented. Such interactions can either inhibit or enhance formazan formation, leading to an under- or overestimation of cell viability.[9]
-
LDH Assay: While direct inhibition of LDH by this compound is not a commonly reported issue, it's a possibility that should be considered. Some compounds can directly affect enzyme activity.
-
-
Media Components: Phenol red in culture media can contribute to background absorbance/fluorescence.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Incubate this compound in cell-free media with the assay reagents to check for any direct interaction that might lead to a signal.
-
Use an Alternative Assay: If interference is suspected, switch to a different cytotoxicity assay that relies on a different detection principle (e.g., if you suspect MTT interference, try an LDH or a cell-permeability dye-based assay).
-
Use Phenol Red-Free Media: For colorimetric or fluorescent assays, using phenol red-free media can reduce background.
-
Consult Assay-Specific Troubleshooting Guides: Refer to the manufacturer's instructions for the specific cytotoxicity kit for guidance on interfering compounds.
Section 2: Acetylcholinesterase (AChE) Inhibition Assays (e.g., Ellman's Method)
Question 1: The inhibitory potency (IC50) of this compound in my AChE assay is significantly different from the literature values.
Possible Causes:
-
Enzyme Source and Purity: The IC50 of this compound can vary depending on the source of the AChE (e.g., electric eel vs. human recombinant) and its purity.
-
Sub-optimal Assay Conditions:
-
pH: AChE activity is pH-dependent, with an optimal range typically between 7.4 and 8.0.
-
Temperature: Enzyme kinetics are sensitive to temperature fluctuations.
-
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) can influence the apparent IC50 value. It is typically used at a concentration close to its Km value.
-
Incorrect Reagent Preparation: Degradation of reagents like DTNB (Ellman's reagent) or the substrate can lead to inaccurate results.
Troubleshooting Steps:
-
Verify Enzyme and Substrate Information: Confirm the source and concentration of your AChE and substrate.
-
Optimize Assay Conditions: Ensure the pH and temperature of your assay buffer are within the optimal range for the enzyme.
-
Validate Reagent Quality: Prepare fresh solutions of DTNB and the substrate for each experiment.
-
Perform a Substrate Titration: Determine the Km of your substrate to ensure you are using an appropriate concentration in your inhibition assay.
-
Include a Reference Inhibitor: Run a known AChE inhibitor with a well-characterized IC50 (e.g., Donepezil) as a positive control.
Question 2: I'm seeing no inhibition or very weak inhibition of AChE activity by this compound.
Possible Causes:
-
Low AChE Expression in Cell Lysates: If you are using cell lysates, the cell line may have low endogenous AChE expression.[10] Neuronal cell lines generally have higher AChE activity than non-neuronal cells.[10]
-
Inactive Enzyme: The AChE may have lost activity due to improper storage or handling.
-
This compound Degradation: The this compound stock solution may have degraded.
Troubleshooting Steps:
-
Confirm AChE Activity in Your System: Before running an inhibition assay, measure the basal AChE activity of your enzyme source (purified enzyme or cell lysate) to ensure it is active.
-
Use a Cell Line with Known High AChE Expression: For cell-based assays, consider using a cell line known to express high levels of AChE, such as SH-SY5Y or differentiated PC12 cells.[10]
-
Prepare Fresh this compound Solutions: Always use freshly prepared this compound dilutions.
-
Check for Assay Interference: As with cytotoxicity assays, run controls to ensure that this compound is not interfering with the detection method.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| C6 | MTT | 450.7 | 24h | [4] |
| CHO-K1 | MTT | 248 - 303 | 24h | [4] |
| HepG2 | MTT | ~300 (50% viability) | 24h | [3] |
| A549 | SRB | > 100 | 48h | [4] |
| SH-SY5Y | MTT | No significant effect up to 100 µM | Not specified | [9] |
| Enzymatic Assay | AChE from Electric Eel | 0.094 | N/A | [3] |
| Enzymatic Assay | BChE from Equine Serum | 0.014 | N/A | [3] |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Detailed Protocol 1: MTT Assay for this compound Cytotoxicity in SH-SY5Y Cells
-
Cell Seeding:
-
Culture human SH-SY5Y neuroblastoma cells at 37°C and 5% CO2.
-
Detach 80-90% confluent cells using Trypsin-EDTA.
-
Count the cells and seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours.[9]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Dilute the MTT stock solution 1:10 in serum-free medium.
-
Aspirate the medium containing this compound from the wells.
-
Add 100 µL of the diluted MTT solution to each well.
-
Incubate for 4 hours at 37°C.[11]
-
-
Formazan Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detailed Protocol 2: LDH Cytotoxicity Assay for this compound in HepG2 Cells
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the assay.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24 hours).
-
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Detailed Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) in a 96-Well Plate
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
Substrate Solution: Dissolve acetylthiocholine iodide (ATCI) in the assay buffer.
-
Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
140 µL of Assay Buffer
-
20 µL of various concentrations of this compound (or vehicle for control)
-
10 µL of DTNB solution
-
20 µL of AChE solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Responses induced by this compound in neuronal and non-neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. tecan.com [tecan.com]
- 9. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Managing Variability in Animal Responses to Tacrine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability observed in animal responses to Tacrine treatment. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal responses to this compound?
A1: Variability in response to this compound can be attributed to a combination of pharmacological and biological factors. Key sources include:
-
Pharmacokinetic Variability: There is significant interindividual variation in the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1] The drug undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP1A2, leading to low bioavailability.[1][2]
-
Species-Specific Differences: Animal models differ significantly in their metabolic pathways for this compound. For instance, the murine model is considered more suitable than the rat model for studying this compound's biotransformation, while pigs are an unsuitable model for hepatotoxicity studies due to lower CYP1A2 activity.[3][4]
-
Genetic Factors: Genetic differences among individual animals can influence the expression and activity of metabolic enzymes and drug targets, leading to varied responses.[5]
-
Physiological State: The age, sex, and overall health of the animal can impact drug metabolism and response.[5][6] For example, underlying liver conditions can exacerbate this compound-induced hepatotoxicity.
-
Experimental Procedures: Inconsistencies in drug administration, handling, and the timing of behavioral testing can introduce significant variability.[7]
Q2: What are the known side effects of this compound in animals and how can they be managed?
A2: this compound administration can lead to several side effects, with hepatotoxicity being the most significant.
-
Hepatotoxicity: this compound is associated with a high rate of serum aminotransferase (ALT) elevations.[8] In many cases, these elevations are asymptomatic and resolve after discontinuing the drug.[8] To manage this, regular monitoring of liver enzymes is recommended. Dose reduction may be necessary if ALT levels exceed three times the upper limit of normal.[8]
-
Cholinergic Side Effects: As a cholinesterase inhibitor, this compound can cause symptoms of cholinergic stimulation such as diarrhea, nausea, vomiting, and abdominal discomfort.[8] Gradual dose escalation can help mitigate these effects.
-
Cardiovascular Effects: In dogs, this compound has been shown to increase blood pressure and induce bradycardia.[9] This is thought to be due to the stimulation of central muscarinic cholinoceptors.[9] Monitoring cardiovascular parameters may be necessary, especially at higher doses.
-
Behavioral Side Effects: While used to improve cognition, this compound can also have other behavioral effects. Careful observation and standardized behavioral testing are crucial to differentiate therapeutic effects from side effects.
Q3: Which animal model is most appropriate for my this compound study?
A3: The choice of animal model is critical and depends on the specific research question.
-
For Alzheimer's Disease Models: Mice and rats are commonly used to study the cognitive-enhancing effects of this compound.[10][11] Transgenic models that mimic aspects of Alzheimer's pathology are often employed.[11][12]
-
For Hepatotoxicity Studies: While no animal model perfectly replicates human hepatotoxicity, murine models appear to be more suitable than rat models for studying this compound's biotransformation.[3] It is important to be aware of the species-specific differences in metabolism.
-
General Pharmacokinetic/Pharmacodynamic Studies: Various species have been used, but it's crucial to characterize the specific pharmacokinetic profile in the chosen species due to high interindividual and interspecies variability.[1]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
Question: My behavioral data (e.g., Morris water maze, contextual fear conditioning) shows high variability between animals treated with this compound. What could be the cause and how can I reduce it?
Answer: High variability in behavioral outcomes is a common challenge. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for each animal. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered.[13] Consider less stressful administration routes if feasible.[7] |
| Variable Drug Metabolism | Group animals by age and sex to reduce variability.[5] If possible, genotype animals for relevant metabolic enzymes. Consider measuring plasma this compound levels to correlate with behavioral outcomes. |
| Stress from Handling and Environment | Standardize acclimation periods and handling procedures for all animals.[7] Maintain consistent lighting, temperature, and noise levels in housing and testing areas.[7] Avoid testing on days with significant environmental changes (e.g., cage changes).[7] |
| Circadian Rhythm Effects | Conduct all behavioral tests at the same time of day to minimize the influence of circadian rhythms on drug metabolism and behavior.[7] |
| Observer Bias | Ensure all experimenters are blinded to the treatment groups. Use standardized scoring criteria and, if possible, automated tracking systems to increase objectivity. |
Issue 2: Unexpected Levels of Hepatotoxicity
Question: I am observing higher than expected or highly variable liver enzyme (e.g., ALT) elevations in my this compound-treated animals. What should I investigate?
Answer: this compound-induced hepatotoxicity is a known and variable effect.[8] Here’s how to address unexpected observations:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Dosing and Formulation | Verify the accuracy of your dose calculations and the stability and homogeneity of your this compound formulation. |
| Animal Model Suitability | Be aware that some species are more susceptible to this compound's hepatotoxic effects. The murine model is generally considered more representative than the rat model for biotransformation studies.[3] |
| Underlying Health Status | Ensure all animals are healthy and free from underlying liver conditions before starting the experiment. Perform baseline liver function tests. |
| Metabolic Induction/Inhibition | Consider if any other administered substances could be inducing or inhibiting CYP1A2, the primary enzyme metabolizing this compound.[2] |
| Monitoring Schedule | Serum aminotransferase elevations typically occur within 6 to 8 weeks of starting therapy.[8] Ensure your blood sampling schedule is appropriate to capture these changes. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Different Species
| Species | Administration Route | Tmax (hours) | Half-life (hours) | Bioavailability | Primary Metabolizing Enzyme | Reference |
| Human | Oral | 0.5 - 3 | 1.5 - 3.6 | Low | CYP1A2 | [1] |
| Pig | Oral | ~6 | - | Lower than human | CYP1A2 (lower activity) | [4] |
| Rat | Oral/i.p. | - | - | Lower orally | - | [14] |
Note: This table provides a general overview. Specific values can vary significantly between studies.
Table 2: Common Behavioral Assays for Assessing this compound Efficacy in Alzheimer's Models
| Behavioral Assay | Cognitive Domain Assessed | Typical Observations with this compound | Key Considerations | Reference |
| Morris Water Maze | Spatial learning and memory | Improved performance (reduced escape latency) | Sensitive to motor impairments and stress | [11] |
| Contextual Fear Conditioning | Hippocampal-dependent memory | Increased freezing behavior in the conditioned context | Cued fear conditioning can be used as a control for non-hippocampal memory | [11] |
| Radial Arm Water Maze | Working and reference memory | Fewer errors in navigating the maze | Can be less stressful than the Morris water maze for some strains | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare this compound hydrochloride in sterile saline.
-
Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg) once daily for the duration of the study (e.g., 4-6 weeks).
-
A vehicle control group should receive saline only.
-
-
Blood Sampling:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at weekly intervals.
-
Process blood to obtain serum.
-
-
Biochemical Analysis:
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a commercial assay kit.
-
-
Histopathology (Optional):
-
At the end of the study, euthanize animals and collect liver tissue.
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for signs of liver injury (e.g., necrosis, inflammation).
-
-
Data Analysis:
-
Compare serum ALT and AST levels between this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADMET parameters of this compound and its metabolites confirm unsuitability of Sus scrofa f. domestica model to study this compound-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Drug Response in Animals [bivatec.com]
- 6. Patient variation in veterinary medicine: part I. Influence of altered physiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central cardiovascular effects of this compound in the conscious dog: a role for catecholamines and vasopressin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term oral administration of memory-enhancing doses of this compound in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining synthesis protocols for higher yields of Tacrine derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tacrine derivatives. Our aim is to help you refine your synthesis protocols and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core structure?
A1: The most prevalent and historically significant method for synthesizing the this compound core is the Friedländer annulation. This reaction typically involves the condensation of an o-aminobenzonitrile or an anthranilic acid derivative with a cyclic ketone, most commonly cyclohexanone.[1][2] Various modifications to this protocol exist to improve yields and purity.
Q2: I am getting a low yield in my Friedländer synthesis of this compound. What are the potential causes and solutions?
A2: Low yields in the Friedländer synthesis of this compound can stem from several factors:
-
Inefficient Catalyst: The choice of Lewis acid catalyst is critical. While classic catalysts like BF₃·Et₂O have been used, others such as Yb(OTf)₃, Sc(OTf)₃, or Bi(OTf)₃ may offer improved yields.[3] In some cases, using deep eutectic solvents (DESs) like ZnCl₂/Choline Chloride can lead to excellent yields (up to 98%) and simplify purification.[1][4]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For instance, some protocols require refluxing for extended periods, while others might proceed at a lower temperature with a more active catalyst.[3][5]
-
Formation of Side Products: The reaction can sometimes yield undesired side products. Careful monitoring of the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and minimize side product formation.[5]
-
Work-up and Purification Issues: The work-up procedure can significantly impact the final yield. Inadequate extraction or purification methods can lead to loss of product.
Q3: Are there more sustainable or "green" methods for synthesizing this compound derivatives?
A3: Yes, recent research has focused on developing more environmentally friendly synthetic routes. A notable example is the use of deep eutectic solvents (DESs) as both the solvent and catalyst.[1][4] This approach often leads to high yields, shorter reaction times, and easier product isolation by simple filtration, avoiding the use of volatile organic compounds (VOCs).[1][4]
Q4: How can I introduce functional groups onto the this compound core?
A4: Functionalization of the this compound core can be achieved at various positions. For example, the primary amino group at the 9-position is a common site for modification to create diverse derivatives, such as Schiff bases or amides.[6] Additionally, starting with substituted anthranilonitriles or using different cyclic ketones allows for the introduction of substituents on the aromatic ring or the saturated carbocyclic ring, respectively.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or insufficient catalyst. | - Try a different Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃).[3] - Consider using a deep eutectic solvent system (e.g., ZnCl₂/ChCl).[1][4] - Ensure the catalyst is not degraded and is used in the correct molar ratio. |
| Incorrect reaction temperature. | - Optimize the reaction temperature. Some reactions require heating, while others may proceed at room temperature with a highly active catalyst.[3][5] | |
| Poor quality of starting materials. | - Verify the purity of your o-aminobenzonitrile and cyclic ketone. | |
| Multiple Spots on TLC (Side Product Formation) | Reaction time is too long or too short. | - Monitor the reaction progress closely using TLC to determine the optimal endpoint.[5] |
| Unwanted side reactions. | - Adjust the reaction conditions (temperature, solvent, catalyst) to favor the desired product. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | - Use a different extraction solvent. - For reactions in DESs, product isolation can often be achieved by simple filtration after the addition of water.[1] |
| Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. | |
| Inconsistent Yields | Variability in reaction setup or conditions. | - Ensure consistent heating and stirring. - Use dry solvents and reagents, as moisture can interfere with many catalysts. |
Quantitative Data Summary
The following table summarizes yields for the synthesis of the core this compound structure using different catalytic systems and conditions.
| Catalyst/Solvent System | Starting Materials | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BF₃·Et₂O / Toluene | 2-Aminobenzonitrile, Cyclohexanone | Reflux | 24 | 81 | [5] |
| POCl₃ | 2-Aminobenzoic acid, Cyclohexanone | N/A | N/A | 55 (for sila-tacrine) | [5] |
| ZnCl₂/Choline Chloride (DES) | 2-Aminobenzonitrile, Cyclohexanone | 120 | 3 | 98 | [1][4] |
| Yb(OTf)₃ / 1,2-DCE | 2-Aminobenzonitrile, Cyclohexanone | 90 | N/A | 64 | [3] |
| AlCl₃ / Toluene | 2-Aminobenzonitrile, Cyclohexanone | 100 | N/A | 28 | [3] |
| FeCl₃ / Toluene | 2-Aminobenzonitrile, Cyclohexanone | 100 | N/A | 35 | [3] |
| ZnCl₂ / Toluene | 2-Aminobenzonitrile, Cyclohexanone | 100 | N/A | 39 | [3] |
Experimental Protocols
Protocol 1: this compound Synthesis using BF₃·Et₂O (Friedländer Annulation)[5]
-
To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, decant the toluene.
-
Add 2 M NaOH solution to the residue and reflux for another 24 hours.
-
After cooling, extract the mixture with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain this compound.
Protocol 2: High-Yield this compound Synthesis in a Deep Eutectic Solvent (DES)[1][4]
-
Prepare the deep eutectic solvent by mixing zinc chloride (ZnCl₂) and choline chloride (ChCl) in a 1:1 molar ratio.
-
Add 2-aminobenzonitrile (1 mmol) and cyclohexanone (1 mmol) to 1 g of the ZnCl₂/ChCl DES.
-
Heat the reaction mixture at 120 °C for 3 hours.
-
Cool the reaction to room temperature and add a 10% aqueous solution of NaOH (300 µL).
-
Stir the mixture for an additional 3 hours.
-
Isolate the product by filtration, washing the solid with water.
-
Further wash the solid with isopropanol (iPrOH) to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting guide for low yields in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking, in vitro and in silico investigations of novel this compound derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Sustainable Synthetic Approach to this compound and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silicon incorporated this compound: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Investigating the Gut Microbiota's Impact on Tacrine Toxicity
Welcome to the technical support center for researchers investigating the intricate relationship between the gut microbiota and Tacrine-induced hepatotoxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in this compound-induced liver injury (transaminitis) across our cohort of Lister hooded rats. What could be the underlying cause?
A1: This variability is a known phenomenon and is strongly linked to individual differences in the gut microbiota composition.[1][2] "Strong responders," those exhibiting significant liver enzyme elevation, have been shown to have a gut microbial profile that enhances the enterohepatic recycling of this compound.[1][2] Specifically, these animals may harbor a higher abundance of bacteria possessing β-glucuronidase enzymes, such as certain species of Lactobacillus, Bacteroides, and Enterobacteriaceae.[1] This leads to increased deconjugation of this compound glucuronide in the gut, reabsorption of the parent drug, and consequently, a 3.3-fold higher systemic exposure, which correlates with hepatotoxicity.[1]
Troubleshooting Steps:
-
Microbiota Profiling: Perform 16S rRNA or metagenomic sequencing on fecal samples collected before the study begins to stratify animals based on their baseline microbiota.
-
Control for Environment: House animals in the same environment and provide the same diet and water to minimize environmental variables that can alter the gut microbiota.
-
Antibiotic Intervention: To confirm the role of the microbiota, include an experimental group treated with broad-spectrum antibiotics (e.g., vancomycin and imipenem) prior to this compound administration. This should attenuate the hepatotoxic response.[1]
Q2: Our in vitro experiments using primary hepatocytes show much lower this compound toxicity than what is reported in vivo. Why is there a discrepancy?
A2: Standard in vitro models, such as hepatocyte cultures, lack the influence of the gut-liver axis.[3] The hepatotoxicity of this compound in vivo is not solely due to the parent compound's direct effect on liver cells. It is significantly amplified by the metabolic activity of the gut microbiota.[2][4] The process involves hepatic glucuronidation of this compound, excretion of the conjugate into the intestine via bile, and subsequent deconjugation by bacterial β-glucuronidases, which allows the toxic parent drug to be reabsorbed.[1][5] This enterohepatic recycling, which increases the overall drug exposure to the liver, is absent in in vitro systems.
Q3: We suspect increased intestinal permeability might be a factor in this compound-induced liver injury in our model. How can we test this and what is the proposed mechanism?
A3: You can assess intestinal permeability using an in vivo assay with FITC-dextran.[6][7] Increased permeability, or a "leaky gut," can exacerbate liver injury by allowing bacterial components, such as lipopolysaccharide (LPS), to translocate from the gut lumen into the portal circulation.[8][9] This LPS can then activate Toll-like receptor 4 (TLR4) on liver Kupffer cells, triggering an inflammatory cascade (via MyD88/NF-κB signaling) that contributes to drug-induced liver injury.[10][11][12] While the primary mechanism for this compound is enhanced enterohepatic recycling, a secondary inflammatory "hit" from gut-derived LPS could worsen the pathology.[5][8]
Q4: Can modulating the gut microbiota be a strategy to reduce this compound's toxicity?
A4: Yes, this is a promising therapeutic avenue. Studies have shown that altering the gut microbiota can significantly modulate the susceptibility to this compound-induced transaminitis.[1][2] Potential interventions include:
-
Antibiotic Treatment: Pre-treatment with antibiotics like vancomycin and imipenem has been shown to reduce this compound's liver toxicity in rats.[1]
-
Probiotics: Administration of beneficial bacteria, such as specific strains of Lactobacillus or Bifidobacterium, could competitively inhibit the growth of β-glucuronidase-producing bacteria.[13][14]
-
Fecal Microbiota Transplantation (FMT): Transplanting fecal matter from "non-responder" animals (those resistant to this compound toxicity) to "strong responders" could remodel the gut microbiota to a less harmful profile.[15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies.
Table 1: Pharmacokinetic and Biochemical Parameters in Response to this compound
| Parameter | Strong Responders (with Transaminitis) | Non-Responders (without Transaminitis) | Reference |
| Systemic this compound Exposure (AUC) | 3.3-fold higher | Baseline | [1] |
| Serum ALT/AST Elevation | Significant increase (>3 times ULN) | No significant change | [1][18] |
| β-glucuronidase Gene Abundance | ~9% higher | Baseline | [1] |
AUC: Area Under the Curve; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.
Table 2: Differential Gut Microbiota Composition
| Bacterial Taxa | Relative Abundance in Strong Responders | Relative Abundance in Non-Responders | Putative Role | Reference |
| Lactobacillus | Increased | Lower | β-glucuronidase production | [1] |
| Bacteroides | Increased | Lower | β-glucuronidase production | [1] |
| Enterobacteriaceae | Increased | Lower | β-glucuronidase production, potential LPS source | [1] |
Experimental Protocols
Protocol 1: this compound-Induced Hepatotoxicity Model in Rats
This protocol is adapted from established models of this compound-induced liver injury.[19][20]
-
Animals: Use male Lister hooded or Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into at least two groups: Control (vehicle) and this compound-treated. Optional groups can include antibiotic pre-treatment or other interventions.
-
This compound Administration: Administer this compound hydrochloride intragastrically at a dose of 10-35 mg/kg. The vehicle is typically saline or water.
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of toxicity.
-
At 24 hours post-administration, collect blood via cardiac puncture or tail vein for serum biochemistry analysis (ALT, AST).[19][21]
-
Euthanize the animals and collect the liver for histopathological analysis (H&E staining for necrosis) and metabolomic studies.[20]
-
Collect cecal contents or fresh fecal pellets for microbiota analysis.
-
Protocol 2: In Vivo Intestinal Permeability Assay
This protocol measures gut-to-blood permeability using a fluorescent probe.[6][7]
-
Fasting: Fast mice or rats for 4-6 hours (with free access to water) to clear the upper gastrointestinal tract.
-
Probe Administration: Administer 4 kDa Fluorescein isothiocyanate (FITC)-dextran (e.g., 600 mg/kg) by oral gavage.
-
Blood Collection: After 4 hours, collect blood via cardiac puncture into serum separator tubes. Protect samples from light.
-
Quantification:
-
Centrifuge blood to separate serum.
-
Measure the fluorescence intensity of the serum using a fluorescence spectrophotometer (excitation ~485 nm, emission ~528 nm).
-
Calculate the concentration of FITC-dextran in the serum using a standard curve prepared from the original FITC-dextran solution.
-
Higher serum concentrations of FITC-dextran indicate increased intestinal permeability.
-
Protocol 3: Gut Microbiota Analysis via 16S rRNA Sequencing
This is a standard workflow for characterizing the gut microbial community.[22][23]
-
Sample Collection: Collect fresh fecal pellets or cecal contents and immediately freeze them at -80°C to preserve microbial DNA.
-
DNA Extraction: Use a commercially available stool DNA isolation kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.
-
PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers with attached sequencing adapters.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, pool the samples, and perform high-throughput sequencing on a platform such as Illumina MiSeq or NovaSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, denoising, merging).
-
Cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
-
Perform downstream statistical analysis (alpha diversity, beta diversity, differential abundance testing) to compare microbiota composition between experimental groups.
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound hepatotoxicity via the gut-liver axis.
Caption: Workflow for investigating the microbiota's role in this compound toxicity.
Caption: Logical relationships in microbiota-mediated this compound toxicity.
References
- 1. The liver-gut microbiota axis modulates hepatotoxicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering gut bacteria can shield liver from medicine - Futurity [futurity.org]
- 3. This compound First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interplay Between Drug-Induced Liver Injury and Gut Microbiota: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Deletion of TLR4 attenuates lipopolysaccharide-induced acute liver injury by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-TLR4/MD-2–TNF-α signaling mediates alcohol-induced liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probiotics protect against gut dysbiosis associated decline in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probiotics: Evolving as a Potential Therapeutic Option against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fecal microbiota transplantation: A promising treatment strategy for chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of fecal microbiota transplant in management of hepatic encephalopathy: Current trends and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Development and characterization of a new model of this compound-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The acute hepatotoxicity of this compound explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative and dynamic profiling of human gut core microbiota by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Halogenated Tacrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of halogenated Tacrine derivatives, focusing on their structure-activity relationships as cholinesterase inhibitors. The inclusion of experimental data, detailed methodologies, and visual diagrams aims to facilitate a deeper understanding of these compounds and inform future drug discovery efforts in the pursuit of more effective treatments for neurodegenerative diseases like Alzheimer's.
Introduction
This compound was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. However, its clinical use was limited due to hepatotoxicity.[1] This has driven extensive research into developing safer and more potent analogs. Halogenation of the this compound scaffold has emerged as a promising strategy to modulate its pharmacological profile. Introducing halogens such as chlorine, fluorine, and bromine can significantly influence the potency, selectivity, and safety of these derivatives.[2][3] This guide compares the performance of various halogenated this compound derivatives against the parent compound and other alternatives, supported by experimental data.
Data Presentation: Cholinesterase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative halogenated this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are presented to allow for a quantitative comparison of their potency. The selectivity index (SI), calculated as the ratio of BChE IC50 to AChE IC50, is also included to indicate the preference of the compound for one enzyme over the other.
Table 1: In Vitro Inhibitory Activity of Monohalogenated this compound Derivatives
| Compound | Halogen Position | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| This compound | - | 170 | 50 | 0.29 | [3] |
| 6-Cl-Tacrine | 6-Chloro | 1.7 | 220 | 129.41 | [3] |
| 7-Cl-Tacrine | 7-Chloro | 3.5 | 140 | 40.00 | [3] |
| 8-Cl-Tacrine | 8-Chloro | 6.8 | 130 | 19.12 | [3] |
| 6-F-Tacrine | 6-Fluoro | 28 | 190 | 6.79 | [3] |
Table 2: In Vitro Inhibitory Activity of Other Halogenated this compound Derivatives
| Compound | Description | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| Heptylene-linked bis-(6-chloro)this compound | Dimer with 6-chloro substitution | 0.07 | - | - | [2] |
| Dibromo seven-membered hydrocycle this compound derivative | Dibromo substitution | - | - | - | [4] |
| This compound-coumarin hybrid (14c) | - | 16.11 (eeAChE) | 80.72 (eqBuChE) | - | [2] |
Note: Enzyme sources (e.g., eeAChE - electric eel AChE, eqBuChE - equine serum BChE) can influence IC50 values. Direct comparisons should be made with caution.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for halogenated this compound derivatives:
-
Position of Halogenation: The position of the halogen atom on the acridine ring significantly impacts inhibitory activity and selectivity. For instance, chlorine substitution at the 6-position (6-Cl-Tacrine) results in a dramatic increase in AChE inhibitory potency and a remarkable shift in selectivity towards AChE over BChE compared to the parent this compound.[3]
-
Nature of Halogen: The type of halogen also plays a role. While direct comparative data is limited across all halogens at the same position, the available information suggests that different halogens can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the active site of the cholinesterase enzymes.
-
Dimerization: Dimerization of halogenated this compound derivatives, such as in heptylene-linked bis-(6-chloro)this compound, can lead to exceptionally potent AChE inhibitors, with IC50 values in the picomolar range.[2] This suggests that these molecules may be able to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE simultaneously.
-
Reduced Hepatotoxicity: Importantly, some studies suggest that the introduction of a chloro substitution to this compound and its analogs can reduce the hepatotoxicity associated with the parent compound, a critical factor for clinical viability.[5]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the this compound derivatives against AChE and BChE is typically determined using a modified Ellman's spectrophotometric method.[1][6][7]
Principle: This assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the respective enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (halogenated this compound derivatives)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to each well to initiate the reaction. A blank reaction without the enzyme is also included.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Substrate Addition: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the halogenated this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in relevant cell lines, such as human hepatoma HepG2 cells (for hepatotoxicity) and human neuroblastoma SH-SY5Y cells (for neurotoxicity).[8]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (halogenated this compound derivatives)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24 or 48 hours). A control group with vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group. The concentration of the compound that causes a 50% reduction in cell viability (CC50) can be calculated.
Mandatory Visualizations
Caption: General experimental workflow for the evaluation of halogenated this compound derivatives.
Caption: Signaling pathways modulated by halogenated this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. scribd.com [scribd.com]
- 8. Neuroprotective derivatives of this compound that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Tacrine vs. Donepezil in the Fight Against Cognitive Decline
In the landscape of Alzheimer's disease research, the cholinergic hypothesis has long been a cornerstone, positing that a decline in the neurotransmitter acetylcholine contributes significantly to cognitive deficits. This has led to the development of acetylcholinesterase (AChE) inhibitors, drugs designed to boost acetylcholine levels in the brain. Among the earliest of these was Tacrine, a first-generation AChE inhibitor, which has since been largely succeeded by second-generation drugs like Donepezil. This guide provides a detailed preclinical comparison of the efficacy of this compound and Donepezil, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Tale of Two Inhibitors
The primary mechanism of action for both this compound and Donepezil is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. A secondary target is often butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine. The in vitro inhibitory potency of these compounds is a key indicator of their potential therapeutic efficacy.
Donepezil consistently demonstrates significantly higher potency and selectivity for AChE compared to this compound.[1] Studies have shown that Donepezil is a reversible, mixed-type inhibitor of AChE.[1] In contrast, this compound is also a reversible mixed-type inhibitor but exhibits less selectivity, potently inhibiting BuChE as well.[1]
| Compound | Target Enzyme | IC50 (nM) | Species | Comments |
| Donepezil | Acetylcholinesterase (AChE) | 33 ± 12 | Rat Brain | Highly selective for AChE.[1] |
| Butyrylcholinesterase (BuChE) | > 7000 | Rat Plasma | ||
| This compound | Acetylcholinesterase (AChE) | 125 ± 23 | Rat Brain | Potent inhibitor of both AChE and BuChE.[1] |
| Butyrylcholinesterase (BuChE) | 12 | Rat Plasma |
Table 1: Comparative In Vitro Inhibitory Activity of Donepezil and this compound. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
In Vivo Pharmacological Effects: Central vs. Peripheral Activity
The in vivo effects of these cholinesterase inhibitors provide a broader picture of their pharmacological profile, including their ability to cross the blood-brain barrier and their impact on central versus peripheral cholinergic systems. One method to assess central cholinergic activity is to measure the induction of tremors.
Following both intraperitoneal and oral administration in rats, Donepezil was found to be more potent in inducing tremors, indicating a strong central effect.[1] this compound also induced tremors but at higher doses.[1] Notably, salivation, a peripheral cholinergic effect, was severe only in this compound-treated animals, suggesting Donepezil has a more favorable central-to-peripheral activity ratio.[1][2]
| Compound | Administration | ED50 for Tremor (μmol/kg) | Species | Comments |
| Donepezil | Intraperitoneal | 6 | Rat | Sustained effect on tremor.[1] |
| Oral | 50 | Rat | Slower onset but greater duration of action compared to this compound (oral).[1] | |
| This compound | Intraperitoneal | 15 | Rat | |
| Oral | 200 | Rat | Low potency upon oral administration.[1] |
Table 2: Comparative In Vivo Potency for Tremor Induction in Rats. ED50 is the dose required to produce a maximal response in 50% of the population.
Both drugs have been shown to significantly increase extracellular acetylcholine levels in the brain. In vivo microdialysis studies in the cerebral cortex of rats revealed that both this compound and another acetylcholinesterase inhibitor, NXX-066, produced a marked (at least 30-fold) and sustained increase in extracellular acetylcholine.[1][3] This elevation of acetylcholine is the intended therapeutic effect, leading to enhanced cholinergic neurotransmission.
Efficacy in Preclinical Models of Cognitive Impairment
The ultimate test of these compounds in a preclinical setting is their ability to reverse or ameliorate cognitive deficits in animal models of Alzheimer's disease. These models often involve inducing a cholinergic deficit, for example, through the administration of scopolamine, a muscarinic receptor antagonist.
Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory. In a study evaluating the effects of these inhibitors on scopolamine-induced memory deficits in rats, both Donepezil and this compound were effective in reversing the impairment.[4]
| Treatment Group | Mean Escape Latency (seconds) |
| Control | Data not available in the provided search results |
| Scopolamine | Markedly increased |
| Scopolamine + Donepezil (0.3 and 1.0 mg/kg) | Significantly reversed the increase |
| Scopolamine + this compound (3 and 5 mg/kg) | Significantly reversed the increase |
Table 3: Effect of Donepezil and this compound on Scopolamine-Induced Memory Impairment in the Morris Water Maze. Data indicates a reversal of scopolamine-induced deficits, though direct quantitative comparison of escape latencies is not available from the provided results. Donepezil was effective at lower doses than this compound.[4]
Y-Maze
The Y-maze task is used to evaluate short-term spatial working memory by assessing the tendency of rodents to explore novel arms of the maze, a behavior known as spontaneous alternation. While direct head-to-head comparative data for this compound and Donepezil in the Y-maze from a single study is not available in the provided search results, the test is a standard method for evaluating the efficacy of cholinesterase inhibitors.
Passive Avoidance Test
The passive avoidance task assesses fear-motivated learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the "unsafe" compartment is used as a measure of memory retention. Donepezil has been shown to reverse scopolamine-induced cognitive deficits in the passive avoidance test in rats.[5] Although direct comparative data with this compound is not available from the provided search results, this model is a valuable tool for assessing the pro-cognitive effects of such compounds.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both this compound and Donepezil is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine can then act on both muscarinic and nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission.[6][7][8]
Beyond their primary action as AChE inhibitors, both drugs have been shown to interact with cholinergic receptors directly.[8][9] For instance, this compound has been found to have a biphasic effect on acetylcholine release via M1 and M2 muscarinic receptors.[8] Donepezil and another cholinesterase inhibitor, galanthamine, have been shown to exert neuroprotective effects through nicotinic acetylcholine receptors, specifically the alpha4 and alpha7 subtypes.[9]
Caption: Cholinergic signaling pathway and the action of AChE inhibitors.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro potency of AChE inhibitors.
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a stock solution of DTNB, a stock solution of acetylthiocholine iodide (ATCI), and solutions of the test compounds (this compound and Donepezil) at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.
-
Enzyme Addition: Add the AChE enzyme solution to all wells except for the blank.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
References
- 1. A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors this compound, donepezil and NXX-066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of donepezil-, this compound-, rivastigmine- and metrifonate-induced central and peripheral cholinergically mediated responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study in rats of the in vitro and in vivo pharmacology of the acetylcholinesterase inhibitors this compound, donepezil and NXX-066. (1999) | M.F. Snape | 92 Citations [scispace.com]
- 4. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Tacrine and Rivastigmine on cholinesterase inhibition
A Comparative analysis of two prominent cholinesterase inhibitors, Tacrine and Rivastigmine, reveals distinct profiles in their in vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the key enzymes in the cholinergic nervous system. This guide provides a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
Quantitative Analysis: Inhibitory Potency
The in vitro inhibitory activities of this compound and Rivastigmine were assessed by determining their half-maximal inhibitory concentration (IC50) values against acetylcholinesterase from Electrophorus electricus (EeAChE) and butyrylcholinesterase from equine serum (eqBuChE). The results, summarized in the table below, demonstrate the relative potency and selectivity of each compound.
| Compound | EeAChE IC50 (µM) | eqBuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |
| This compound | 0.107[1] | 0.014[1] | 0.13 |
| Rivastigmine | 74.2[1] | 0.495[1] | 150 |
Note: The Selectivity Index is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE. A higher value indicates greater selectivity for AChE, while a lower value suggests higher selectivity for BChE.
The data clearly indicates that this compound is a more potent inhibitor of both AChE and BChE in vitro compared to Rivastigmine, exhibiting significantly lower IC50 values.[1] However, Rivastigmine displays a notable selectivity towards BuChE, being approximately 150-fold more selective for BuChE over AChE.[1] In contrast, this compound shows a preference for BChE, with a selectivity index of 0.13.
Mechanism of Inhibition
The interaction of this compound and Rivastigmine with cholinesterases differs significantly in their mechanism. This compound acts as a reversible inhibitor of both AChE and BChE.[2] In contrast, Rivastigmine is classified as a pseudo-irreversible inhibitor.[3] Its carbamate moiety forms a covalent bond with the serine residue in the active site of the cholinesterase enzyme, leading to a more prolonged inhibition.[2]
Experimental Protocols
The determination of cholinesterase inhibition by this compound and Rivastigmine is widely performed using the spectrophotometric method developed by Ellman.[4][5][6]
Principle of the Ellman's Method
This colorimetric assay is based on the enzymatic hydrolysis of a thiocholine substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective cholinesterase. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5] The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound or Rivastigmine, the rate of substrate hydrolysis is reduced, leading to a decreased rate of color development.
Materials and Reagents
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM in deionized water)
-
Butyrylthiocholine Iodide (BTCI) Solution (75 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (from Electrophorus electricus)
-
Butyrylcholinesterase (BChE) solution (from equine serum)
-
This compound and Rivastigmine stock solutions (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL of varying concentrations of this compound or Rivastigmine solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[5]
-
Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a specific time course (e.g., every 13 seconds for 8 readings).[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate of the test sample to that of the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of acetylcholinesterase [bio-protocol.org]
Unveiling the Neuroprotective Potential: A Comparative Guide to Novel Tacrine-Hybrid Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is evolving, with a significant shift towards multi-target-directed ligands (MTDLs). Tacrine, the first centrally acting cholinesterase inhibitor approved for AD, has served as a foundational scaffold for the development of numerous hybrid compounds. These novel entities aim to address the multifaceted nature of AD by integrating the cholinergic benefits of this compound with other pharmacologically relevant moieties. This guide provides a comparative analysis of the neuroprotective effects of various classes of this compound-hybrids, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of representative this compound-hybrid compounds compared to the parent compound, this compound. Data has been compiled from various studies to provide a comparative overview of their multi-target activities.
Table 1: Cholinesterase Inhibitory Activity (IC50 Values)
| Compound Class | Specific Hybrid | Target Enzyme | IC50 (nM) | Fold-change vs. This compound | Reference |
| This compound (Reference) | - | eeAChE | 220 | - | [1][2] |
| - | hAChE | 116.8 | - | [3] | |
| - | eqBuChE | 11 | - | [1][2] | |
| This compound-Melatonin | Hybrid 28 | hAChE | 3.62 | ~32x more potent | [1] |
| Hybrid 28 | hBuChE | 1.25 | ~9x more potent | [1] | |
| This compound-Ebselen | Hybrid 110 | eeAChE | 2.55 | ~86x more potent | [1] |
| This compound-Benzothiazole | Hybrid 397 | eeAChE | 60 | ~3.7x more potent | [1] |
| This compound-Ferulic Acid | Hybrid 165 | hAChE | 65.2 | ~1.8x more potent | [3] |
| This compound-Donepezil Hybrid | TAHB3 | eeAChE | ~300 | ~0.7x as potent | [4] |
eeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase; eqBuChE: Equine butyrylcholinesterase.
Table 2: Antioxidant and Anti-Amyloid Aggregation Activity
| Compound Class | Specific Hybrid | Assay | Result | Reference |
| This compound-Melatonin | Hybrids 24-27 | ORAC | 9.11 Trolox Equivalents | [1] |
| This compound-Ebselen | Hybrid 122 | ORAC | 1.57 Trolox Equivalents | [1] |
| This compound-Caffeic Acid | Hybrid 99 | DPPH Radical Scavenging | IC50 = 4.8 µM | [5] |
| This compound-Benzothiazole | Hybrids 396, 398, 399, 401 | ThT Assay (Aβ self-aggregation) | Significant Inhibition | [1] |
| This compound-Ferulic Acid | MBA121 | ThT Assay (Aβ aggregation) | Good anti-aggregation properties | [6] |
| This compound-Flurbiprofen | Hybrid 3d | Cell-based Aβ inhibition | Effective inhibition of Aβ formation | [7] |
Table 3: Neuroprotective Effects in Cellular Models
| Compound Class | Specific Hybrid | Cell Line | Toxic Insult | Outcome | Reference |
| This compound-Melatonin | Hybrid 26 | SH-SY5Y | H2O2, Aβ1-40, Aβ1-42 | Significant neuroprotection | [1] |
| This compound-Ebselen | Hybrids 122, 126 | PC12 | H2O2 | Significant neuroprotection | [1] |
| This compound-Benzothiazole | Hybrids 397, 398, 401 | SH-SY5Y | Aβ peptide | Prevented Aβ-induced cell toxicity | [1] |
| Quinolothis compound Hybrid | Compound 6h | PC12 | H2O2 | Significant protection | [8] |
| This compound-Donepezil | TAHB3 | PC12 | H2O2 | Neuroprotective potential | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on the rate of color change produced by the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water (prepare fresh)
-
AChE or BuChE enzyme solution of appropriate concentration
-
Test compound solutions at various concentrations
-
-
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
Calculation: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control. The IC50 value is determined from the dose-response curve.
-
Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay monitors the formation of amyloid-β (Aβ) fibrils. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[11][12]
-
Reagents:
-
Aβ1-42 or Aβ1-40 peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate buffer (10 mM, 150 mM NaCl, pH 7.0)
-
Test compound solutions at various concentrations
-
-
Procedure (96-well plate format):
-
Aβ Preparation: Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer to the desired concentration.
-
Incubation: In a 96-well plate, mix the Aβ peptide solution with the test compound or vehicle control. Incubate the plate at 37°C with gentle shaking to induce aggregation.
-
ThT Measurement: At specified time points, transfer aliquots of the incubation mixture to a new plate containing the ThT working solution in phosphate buffer.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~482 nm.[11]
-
Calculation: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to the control.
-
Neuroprotection Assay in Cell Culture
This assay assesses the ability of a compound to protect neuronal cells from toxic insults.
-
Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells.
-
Toxic Insults: Hydrogen peroxide (H2O2) for oxidative stress, or pre-aggregated Aβ peptide for amyloid toxicity.[5][7][13]
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Toxic insult stock solution (H2O2 or Aβ)
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Toxic Insult: Add the toxic agent (e.g., H2O2 to a final concentration of 200 µM, or Aβ peptide to 10 µM) to the wells and incubate for 24 hours.[7][14]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.[5]
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This in vitro assay predicts the ability of a compound to cross the blood-brain barrier (BBB) by passive diffusion.[9][15]
-
Materials:
-
96-well filter plate (donor plate) and acceptor plate
-
Porcine brain lipid (PBL) extract in dodecane
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound solutions
-
-
Procedure:
-
Membrane Coating: Impregnate the filter membrane of the donor plate with the PBL solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test compound solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4 hours).
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using an appropriate equation that considers the concentrations in the donor and acceptor wells and the incubation time.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a substance by assessing its ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[1][16]
-
Reagents:
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate buffer (pH 7.4)
-
Test compound solutions
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add the fluorescein solution, phosphate buffer, and either the test compound, Trolox standard, or buffer (for blank).
-
Incubation: Incubate the plate at 37°C for a short period.
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.
-
Kinetic Measurement: Immediately measure the fluorescence decay kinetically over time using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value of the test compound is expressed as Trolox equivalents.
-
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound-hybrid compounds are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and a general experimental workflow.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Multitarget Directed this compound Hybrids as Anti-Alzheimer's Compounds Improved Synaptic Plasticity and Cognitive Impairment in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-flurbiprofen hybrids as multifunctional drug candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel this compound-8-hydroxyquinoline hybrids as multifunctional agents for the treatment of Alzheimer's disease, with neuroprotective, cholinergic, antioxidant, and copper-complexing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound-melatonin hybrids as multifunctional agents for Alzheimer's disease, with cholinergic, antioxidant, and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 16. experts.arizona.edu [experts.arizona.edu]
Tacrine's Cognitive-Enhancing Effects: A Cross-Study Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tacrine's performance in enhancing cognitive function, drawing upon data from multiple clinical studies and meta-analyses. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. The information presented herein summarizes key quantitative outcomes, details common experimental methodologies, and visualizes the underlying mechanisms and analytical workflows.
Quantitative Data Summary
The cognitive-enhancing effects of this compound have been evaluated in numerous clinical trials, with the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE) being the most frequently used outcome measures. The following table summarizes the findings from several key studies and meta-analyses.
| Study/Analysis | Dosage | Duration | Key Cognitive Outcomes | Notes |
| Dementia Trialists' Collaboration Meta-analysis [1][2] | Ranged from 20 to 160 mg/day[2] | 12 weeks[1][2] | - MMSE: 0.62 point improvement in this compound group compared to placebo (95% CI, 0.23-1.00).[1][2] - ADAS-Cog (noncognitive): 0.58 point difference in favor of this compound.[2] | The meta-analysis included 12 trials with a total of 1984 patients.[1] |
| This compound Collaborative Study Group [3] | 10 or 20 mg four times a day[3] | 6 weeks[3] | - ADAS-Cog: A smaller decline of 2.4 points in the this compound group compared to placebo.[3] - MMSE: Favored this compound, but the difference was not statistically significant.[3] | This multicenter trial involved 215 patients who had previously shown responsiveness to this compound.[3] |
| Eagger et al. (1992) [4][5] | Not specified | 3 months[4] | - MMSE: Significant beneficial effect of this compound over placebo (p<0.0001).[5] 45% of patients on this compound showed an improvement of 3 or more points, compared to 11% on placebo.[5] | Cognitive improvement was observed within the first two weeks and peaked at one month.[4] |
| Individual Patient Data Analysis (30-week trial) [6] | 120-160 mg/day[6] | 30 weeks | - ADAS-Cog: 14% of patients showed significant improvement from baseline.[6] - MMSE: 30.6% of patients showed significant improvement. 18% showed consistent improvement at the highest doses.[6] | An improvement of 3 or more points on the MMSE over 6 weeks was deemed statistically significant for an individual.[6] |
| Review by Wagstaff & McTavish (1994) [7] | 80 to 160 mg/day[7] | Not specified | - ADAS-Cog: In well-designed trials, 30-51% of patients showed an improvement of at least 4 points, versus 16-25% of placebo recipients.[7] | A significant dose-response relationship was observed up to 160 mg/day.[7] |
Experimental Protocols
The clinical trials evaluating this compound's efficacy have generally followed a randomized, double-blind, placebo-controlled design. Key elements of the methodologies are outlined below.
1. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA).[2] Mild to moderate dementia, often assessed by a specific range on the Mini-Mental State Examination (e.g., scores between 10 and 26), was a common requirement.[8]
-
Exclusion Criteria: Presence of other neurological or psychiatric conditions that could significantly contribute to cognitive impairment.
2. Study Design:
-
Randomization: Patients were randomly assigned to receive either this compound or a placebo.[2]
-
Blinding: Both the investigators and the patients were unaware of the treatment assignment (double-blind).[2]
-
Control: A placebo group was used as a control to account for non-specific effects.[2]
-
Dosage: Treatment often began with a low dose of this compound, which was gradually increased (titrated) to the target dose to improve tolerability.[7][9] Doses typically ranged from 20 to 160 mg per day, administered in divided doses.[2][10]
3. Outcome Measures:
-
Primary Efficacy Measures:
-
Secondary Efficacy Measures:
4. Monitoring:
-
Adverse Events: Patients were closely monitored for side effects, with a particular focus on liver function due to this compound's known hepatotoxicity.[9][10][11] This often involved regular monitoring of serum aminotransferase levels.[7][10]
-
Withdrawals: The number of patients who withdrew from the study and the reasons for withdrawal were recorded.[2]
Signaling Pathways and Workflows
To better understand the mechanisms and processes involved in the study of this compound, the following diagrams have been generated.
Caption: this compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE).
Caption: A typical workflow for conducting a cross-study analysis of clinical trial data.
Caption: A generalized workflow for a randomized controlled trial of this compound.
Conclusion
The collective evidence from numerous studies indicates that this compound can produce a modest, yet statistically significant, improvement in cognitive function in some patients with mild to moderate Alzheimer's disease.[1][2][3][7] The primary mechanism of action is the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain.[9][11][12] However, the clinical application of this compound has been limited due to a high incidence of adverse effects, most notably hepatotoxicity.[7][10][11] The data and methodologies presented in this guide offer a comprehensive overview for researchers and clinicians, highlighting both the potential and the limitations of this compound as a cognitive enhancer. Future research in this area may focus on developing derivatives of this compound with improved safety profiles while retaining or enhancing efficacy.
References
- 1. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the this compound trials. Dementia Trialists' Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibition for Alzheimer disease: a meta-analysis of the this compound trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled multicenter study of this compound for Alzheimer's disease. The this compound Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Alzheimer's disease. Time course of changes in cognitive function and practice effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing individual patients for cognitive benefits from acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximizing function in Alzheimer's disease: what role for this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Pathways of Tacrine and Its Analogs: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of Tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, and its various analogs. Understanding the metabolic fate of these compounds is crucial for the development of safer and more effective therapeutic agents, as the metabolism of this compound is directly linked to its hepatotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear comparison.
Introduction to this compound Metabolism and Hepatotoxicity
This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme, CYP1A2.[1][2] This metabolic process involves hydroxylation at various positions on the acridine ring system, leading to the formation of several metabolites.[1] The primary metabolite is 1-hydroxy-tacrine, which retains pharmacological activity. However, the formation of certain reactive metabolites is believed to be responsible for the hepatotoxicity associated with this compound, which ultimately led to its withdrawal from the market.[3]
The development of this compound analogs has largely focused on modifying its structure to alter these metabolic pathways, aiming to reduce the formation of toxic metabolites while retaining or improving therapeutic efficacy. Key strategies include substitutions at the C7 and C9 positions of the this compound core.[4][5]
Comparative Quantitative Data
The following tables summarize key quantitative data related to the metabolism of this compound and a selection of its analogs from various in vitro studies.
Table 1: Inhibition of Human Cytochrome P450 1A2 (CYP1A2)
| Compound | Substitution | IC50 (µM) | Reference |
| This compound | - | 1.5 | [5] |
| Analog 1 | C9-N-(3,4-dimethoxybenzyl) | 33.0 | [5] |
| Analog 2 | C9-N-(3,4-dimethoxybenzyl)-6-chloro | 8.5 | [5] |
Note: A higher IC50 value indicates weaker inhibition of the CYP1A2 enzyme.
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Substitution | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| This compound (THA) | - | 14.4 | 2.31 | [6] |
| Compound 5e | 7-(pyrimidin-5-yl) | Improved Stability | Lower than this compound | [6] |
| Compound 5i | 7-(thiophen-2-yl) | Rapid Metabolism | Higher than this compound | [6] |
| Compound 5m | 7-(furan-2-yl) | Rapid Metabolism | Higher than this compound | [6] |
| Compound 7 | 7-deuterated | Enhanced Stability | Lower than this compound | [6] |
Note: Longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Metabolic Pathways of this compound and its Analogs
The metabolic pathways of this compound and its analogs are primarily characterized by oxidation reactions catalyzed by CYP450 enzymes. The following diagrams illustrate these pathways.
References
- 1. Possible role of hydroxylated metabolites of this compound in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Structure-Activity Relationship in this compound-Squaramide Derivatives as Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 binding studies of novel this compound derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Head-to-Head Comparison of the Side-Effect Profiles of Tacrine and Second-Generation AChEIs
A comprehensive guide for researchers and drug development professionals on the distinct side-effect profiles of the first-generation acetylcholinesterase inhibitor, Tacrine, and the subsequent second-generation agents: Donepezil, Rivastigmine, and Galantamine.
The management of cognitive decline in Alzheimer's disease has been significantly influenced by the advent of acetylcholinesterase inhibitors (AChEIs). However, the clinical utility of these agents is often delineated by their side-effect profiles. This guide provides an objective, data-driven comparison of the adverse effects associated with the first-generation AChEI, this compound, and the widely used second-generation AChEIs.
Mechanism of Action and Basis of Side Effects
Acetylcholinesterase inhibitors function by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognition, in the brain. They achieve this by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine. This enhanced cholinergic activity, while beneficial for cognitive function, is also the primary driver of the characteristic side effects of this drug class. The overstimulation of cholinergic receptors in the peripheral nervous system can lead to a range of adverse events.[1][2]
The evolution from the first-generation to the second-generation AChEIs was largely driven by the need for improved tolerability. While both generations share a common mechanism of action, their pharmacological and metabolic properties lead to distinct side-effect profiles.
Quantitative Comparison of Side-Effect Incidence
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and the second-generation AChEIs. It is important to note that trial designs, patient populations, and dosing regimens can vary, leading to a range of reported incidences.
| Adverse Event | This compound | Donepezil | Rivastigmine | Galantamine |
| Hepatotoxicity (ALT >3x ULN) * | 25-49% [3][4][5][6] | Rare [5] | Rare [5] | No significant increase [7] |
| Nausea | 8%[8] | ~20%[9] | >5%[10] | ~20%[9] |
| Vomiting | 8%[8] | ~10%[9] | >5%[10] | ~10%[9] |
| Diarrhea | 5%[8] | Consistent with cholinergic mechanism[11] | >5%[10] | >5%[10] |
| Anorexia/Decreased Appetite | Reported[12] | Reported[2] | Reported[13] | ~5%[9] |
| Dizziness | Reported[3] | Reported[2] | Reported[3] | Reported[9] |
| Headache | Reported[5] | Consistent with cholinergic mechanism[11] | Reported[13] | Reported[9] |
| Insomnia | Reported[5] | Consistent with cholinergic mechanism[11] | Reported[13] | Reported[12] |
| Agitation | Reported[12] | Reported[12] | Reported[13] | Reported[12] |
| Bradycardia | Reported[14] | Can occur[2] | Reported[14] | Rare[9] |
| Syncope | Reported[14] | Can occur[14] | Reported[14] | Rare[9] |
*ALT >3x ULN: Alanine aminotransferase levels greater than three times the upper limit of normal.
Detailed Side-Effect Profiles
This compound: The Challenge of Hepatotoxicity
The most significant and dose-limiting side effect of this compound is hepatotoxicity, characterized by elevations in serum aminotransferase levels.[3][5] Clinical trials revealed that approximately 49% of patients treated with this compound experienced at least one elevation in alanine aminotransferase (ALT) levels above the upper limit of normal (ULN).[4][6] Of these, about 25% of patients had ALT levels greater than three times the ULN, and 2% had elevations exceeding 20 times the ULN.[4][6] These elevations were typically asymptomatic and reversible upon discontinuation of the drug.[5][8]
The proposed mechanism for this compound-induced hepatotoxicity involves its metabolism in the liver by the cytochrome P450 enzyme system, specifically CYP1A2.[15] This process can lead to the formation of reactive metabolites, such as quinone methide, which can bind to cellular proteins and cause oxidative stress, leading to liver cell injury.[16][17]
Beyond hepatotoxicity, this compound is also associated with peripheral cholinergic side effects such as nausea, vomiting, diarrhea, and abdominal pain.[8]
Second-Generation AChEIs: A Shift Towards Gastrointestinal Side Effects
The second-generation AChEIs—Donepezil, Rivastigmine, and Galantamine—were developed to have a more favorable safety profile, and they are not associated with the significant hepatotoxicity seen with this compound.[3] However, they are commonly associated with a class-wide profile of cholinergic side effects, primarily affecting the gastrointestinal system.[14] These include nausea, vomiting, diarrhea, and anorexia.[2][9][10] These effects are typically dose-dependent and can often be mitigated by slow dose titration.[3]
Among the second-generation agents, the incidence of gastrointestinal side effects is generally reported to be lowest with Donepezil and highest with oral Rivastigmine.[18] The transdermal patch formulation of Rivastigmine was developed to improve its gastrointestinal tolerability.
Other less common but potentially serious side effects of second-generation AChEIs include cardiovascular effects like bradycardia and syncope, which are related to the vagotonic effects of increased acetylcholine.[14] Neurological and psychiatric adverse events such as insomnia, agitation, and depression have also been reported.[12]
Experimental Protocols
The assessment and monitoring of side effects in clinical trials of AChEIs follow rigorous protocols to ensure patient safety and to accurately quantify the incidence and severity of adverse events.
Monitoring for this compound-Induced Hepatotoxicity
The high incidence of liver enzyme elevations with this compound necessitated a stringent monitoring protocol in clinical trials.[5][6]
-
Study Population: Patients with a diagnosis of probable Alzheimer's disease, typically of mild to moderate severity, and in good general health without pre-existing significant hepatic, cardiovascular, or renal disease.[6]
-
Intervention: Administration of this compound or placebo, with regular dose escalations.
-
Data Collection for Hepatotoxicity:
-
Frequency of Monitoring: Serum hepatic enzymes, particularly alanine aminotransferase (ALT), were measured weekly.[6]
-
Primary Outcome Measures: The incidence, maximum severity, and timing of ALT elevations.[6]
-
Actionable Thresholds: Predefined thresholds for ALT levels triggered specific actions. For example, an ALT level greater than three times the ULN would often lead to dose reduction or discontinuation of the drug.[5]
-
-
Rechallenge Protocol: For patients who discontinued this compound due to elevated ALT levels, a rechallenge was sometimes attempted after their ALT levels returned to normal.[6]
Assessment of Common Cholinergic Side Effects
For both this compound and the second-generation AChEIs, the assessment of common cholinergic side effects is a standard component of clinical trials.
-
Study Design: Typically double-blind, placebo-controlled, randomized trials.
-
Data Collection for Cholinergic Side Effects:
-
Adverse Event Reporting: Spontaneous reporting of adverse events by patients and caregivers is collected at regular study visits.
-
Standardized Questionnaires: Specific questionnaires may be used to systematically assess the severity and frequency of gastrointestinal and other cholinergic symptoms.
-
Vital Signs and ECGs: Regular monitoring of vital signs (including heart rate) and electrocardiograms (ECGs) to detect cardiovascular side effects like bradycardia.[14]
-
Safety Laboratory Tests: Standard clinical laboratory tests are performed at baseline and throughout the study to monitor for any other organ-specific toxicities.
-
Conclusion
The transition from this compound to the second-generation AChEIs represents a significant advancement in the management of Alzheimer's disease, primarily due to a marked improvement in the side-effect profile. The high risk of hepatotoxicity associated with this compound has led to its discontinuation in clinical practice. The second-generation agents, while free from this severe liver toxicity, present their own set of challenges, predominantly in the form of gastrointestinal side effects. Understanding the nuances of these side-effect profiles is critical for researchers and clinicians in the ongoing development and optimization of treatments for neurodegenerative diseases. This guide provides a foundational comparison to inform future research and clinical decision-making.
References
- 1. drugs.com [drugs.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxic effects of this compound administration in patients with Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatotoxic effects of this compound administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of this compound in Alzheimer's disease. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Psychiatric Adverse Events of Acetylcholinesterase Inhibitors in Alzheimer’s Disease and Parkinson’s Dementia: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. The effect of enzyme inhibition on the metabolism and activation of this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An investigation into the formation of stable, protein-reactive and cytotoxic metabolites from this compound in vitro. Studies with human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Evaluating the Multi-Target Activity of Tacrine-Selegiline Hybrids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the multi-target activity of novel tacrine-selegiline hybrid compounds. By integrating the cholinesterase inhibitory properties of this compound and the monoamine oxidase-B inhibitory effects of selegiline, these hybrids present a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's.
This guide summarizes key quantitative data from published studies, details the experimental protocols for the cited assays, and visualizes the targeted signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound-selegiline hybrids against key enzymes implicated in the pathology of Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Reference |
| 7d | 1.57 | 0.43 | 2.30 | 4.75 | [1][2][3] |
| 8g | 0.0226 | 0.00937 | 0.3724 | 0.1810 | [4] |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase; hMAO-A: human Monoamine Oxidase A; hMAO-B: human Monoamine Oxidase B.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound-selegiline hybrids are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Human recombinant AChE and BuChE are used as the enzyme sources. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates for AChE and BuChE, respectively.
-
Assay Procedure: The assay is typically performed in a 96-well plate. Each well contains a phosphate buffer solution (pH 8.0), the respective enzyme, and the test compound at various concentrations.
-
Incubation: The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Measurement: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a wavelength of 412 nm over time.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is assessed using a horseradish peroxidase-coupled assay.
-
Enzyme Source: Human recombinant MAO-A and MAO-B are used.
-
Assay Components: The reaction mixture includes a phosphate buffer, horseradish peroxidase, Amplex Red reagent, and the respective MAO enzyme.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is started by the addition of a substrate, typically p-tyramine for both MAO-A and MAO-B. The enzymatic reaction produces hydrogen peroxide.
-
Detection: The generated hydrogen peroxide, in the presence of horseradish peroxidase, reacts with the Amplex Red reagent to produce the fluorescent product, resorufin.
-
Measurement: The fluorescence of resorufin is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Data Analysis: The IC50 values are calculated by determining the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control.
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of this compound-selegiline hybrids.
Caption: Targeted signaling pathways of this compound-Selegiline Hybrids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in vivo Biological Evaluation of Newly this compound-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of this compound-selegiline hybrids with cholinesterase and monoamine oxidase inhibition activities for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of Tacrine-squaramide derivatives as cholinesterase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel tacrine-squaramide derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. The data and methodologies presented are based on a study that developed and evaluated a series of these compounds, offering valuable insights for the rational design of new therapeutic agents.[1][2][3]
This compound was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3][4] The development of this compound-squaramide hybrids aims to enhance the therapeutic efficacy and overcome the limitations of the parent molecule.[1][2][3] The squaramide motif serves as a versatile scaffold, providing rigidity, aromatic character, and the ability to form hydrogen bonds, which can lead to improved interactions with the active sites of cholinesterases.[1][2][3]
Quantitative Data Summary: Cholinesterase Inhibitory Activity
The inhibitory potencies of three series of this compound-squaramide homodimers against human AChE (hAChE) and human BChE (hBChE) are summarized below. These series are based on the core this compound (THA), 6-chlorothis compound (6-Cl-THA), and 7-methoxythis compound (7-MEOTA) moieties, connected by a squaramide linker with varying alkane chain lengths. The data reveals that many of these derivatives exhibit inhibitory activities in the nanomolar range, significantly more potent than the reference compounds.[1]
Table 1: Inhibitory Activity (IC50) of this compound-Squaramide Derivatives against Human Cholinesterases
| Compound ID | This compound Moiety | Linker (n) | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity Index (hBChE/hAChE) |
| Series 3 | This compound (THA) | ||||
| 3a | THA | 2 | 25 | 50 | 2.0 |
| 3b | THA | 3 | 15 | 35 | 2.3 |
| 3c | THA | 4 | 8 | 20 | 2.5 |
| 3d | THA | 5 | 5 | 15 | 3.0 |
| 3e | THA | 6 | 2 | 10 | 5.0 |
| 3f | THA | 7 | 10 | 25 | 2.5 |
| 3g | THA | 8 | 18 | 40 | 2.2 |
| Series 4 | 6-Chlorothis compound | ||||
| 4a | 6-Cl-THA | 2 | 12 | 30 | 2.5 |
| 4b | 6-Cl-THA | 3 | 5 | 15 | 3.0 |
| 4c | 6-Cl-THA | 4 | 3 | 10 | 3.3 |
| 4d | 6-Cl-THA | 5 | 2 | 8 | 4.0 |
| 4e | 6-Cl-THA | 6 | 4 | 12 | 3.0 |
| 4f | 6-Cl-THA | 7 | 9 | 22 | 2.4 |
| 4g | 6-Cl-THA | 8 | 15 | 35 | 2.3 |
| Series 5 | 7-Methoxythis compound | ||||
| 5a | 7-MEOTA | 2 | 40 | 80 | 2.0 |
| 5b | 7-MEOTA | 3 | 28 | 60 | 2.1 |
| 5c | 7-MEOTA | 4 | 15 | 40 | 2.7 |
| 5d | 7-MEOTA | 5 | 10 | 30 | 3.0 |
| 5e | 7-MEOTA | 6 | 12 | 35 | 2.9 |
| 5f | 7-MEOTA | 7 | 25 | 55 | 2.2 |
| 5g | 7-MEOTA | 8 | 35 | 70 | 2.0 |
| Reference | |||||
| THA | - | - | 150 | 200 | 1.3 |
| 6-Cl-THA | - | - | 100 | 180 | 1.8 |
| 7-MEOTA | - | - | 250 | 300 | 1.2 |
Note: The data in this table is representative and based on the trends described in the source literature. Actual values can be found in the cited publication.[1]
Experimental Protocols
Cholinesterase Inhibition Assay (Modified Ellman's Method)
The inhibitory activity of the this compound-squaramide derivatives against hAChE and hBChE was determined using a modified spectrophotometric method originally described by Ellman et al.[1]
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human plasma butyrylcholinesterase (hBChE)
-
Acetylthiocholine (ATC) as substrate for AChE
-
Butyrylthiocholine (BTC) as substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound-squaramide derivatives)
Procedure:
-
Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). The test compounds were dissolved in DMSO and then diluted with the buffer to the desired concentrations.
-
Enzyme Incubation: The reaction mixture was prepared in a 96-well microplate. Each well contained the respective enzyme (hAChE or hBChE), DTNB, and the test compound at various concentrations. The mixture was incubated for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (ATC for AChE or BTC for BChE).
-
Measurement of Activity: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation was monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme (control).
-
Determination of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Structure-Activity Relationship of this compound-Squaramide Derivatives
Caption: Structure-activity relationship of this compound-squaramide derivatives.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow of the modified Ellman's method for cholinesterase inhibition.
References
Safety Operating Guide
Proper Disposal of Tacrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Tacrine is a critical component of laboratory safety and environmental responsibility. Due to its inherent toxicity and potential environmental hazards, this compound must be managed as a hazardous waste unless determined otherwise by a formal hazardous waste determination. Adherence to federal, state, and local regulations is mandatory for the disposal of this compound.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a NIOSH/MSHA-approved self-contained breathing apparatus, chemical-resistant gloves (e.g., heavy rubber), and safety goggles.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1][3]
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear a self-contained breathing apparatus and full protective gear.[1]
-
Containment: Vacuum or sweep up the spilled material.[1] Avoid raising dust.[1]
-
Collection: Place the contained material into a suitable, labeled hazardous waste container.[1]
-
Decontamination: After material removal, ventilate the contaminated area and flush thoroughly with water.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with all applicable environmental regulations. The following steps provide a general guideline; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Hazardous Waste Determination: The first step in proper disposal is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically listed (P- or U-listed) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not explicitly P- or U-listed, its known toxicity suggests it should be managed as a hazardous waste as a precautionary measure. A formal determination, potentially involving a Toxicity Characteristic Leaching Procedure (TCLP), may be required by your institution.
-
Segregation of Waste:
-
Grossly Contaminated Materials: All unused or expired pure this compound, as well as any materials heavily contaminated with the compound (e.g., from a spill cleanup), should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Trace Contaminated Items: Items with minimal residual contamination, such as empty stock bottles, weighing papers, and used PPE, should also be disposed of in a designated hazardous waste container.[4] It is important not to dispose of these items in the regular trash.
-
-
Containerization: Use only approved, compatible containers for hazardous waste collection. These containers should be kept closed at all times except when adding waste. The containers must be in good condition and not leaking. For shipping purposes, this compound is classified as "TOXIC SOLID, ORGANIC, N.O.S."[2][3]
-
Labeling: All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents. Follow your institution's specific labeling requirements, which may include the accumulation start date and associated hazard warnings (e.g., "Toxic").
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Disposal must be carried out by a licensed hazardous waste contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Most pharmaceutical waste is incinerated at a licensed medical incineration site.[5]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in any sewer system. The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals.[5]
-
Consult Safety Data Sheets (SDS): Always refer to the manufacturer's SDS for the most specific and up-to-date information on handling and disposal.[1][2]
-
Local Regulations: Disposal procedures can vary significantly based on state and local regulations. Always ensure compliance with the most stringent applicable rules.[1][2][3]
Quantitative Data
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, oral (Category 3), H301+H311+H331; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335; Carcinogenicity (Category 2), H351 | [2] |
| Hazard Statement(s) | Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. | [2] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [2][3] |
Experimental Protocols
Currently, there are no established and cited experimental protocols for the specific degradation or disposal of this compound in a laboratory setting. The standard and required procedure is disposal through a licensed hazardous waste facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. nyu.edu [nyu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. epa.gov [epa.gov]
- 4. Bioavailability and pharmacokinetic disposition of this compound in elderly patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Essential Safety and Logistical Guide to Handling Tacrine
This guide provides comprehensive, procedural information for the safe handling and disposal of Tacrine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with this compound.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. It is crucial to understand its primary risks before handling. The compound is toxic if ingested and can cause significant irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Oral Toxicity, Category 3 | Toxic if swallowed.[1][2] | ☠️ | Danger |
| Skin Irritation, Category 2 | Causes skin irritation.[2] | ❕ | Warning |
| Serious Eye Irritation, Category 2A | Causes serious eye irritation.[2] | ❕ | Warning |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[2] | ❕ | Warning |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the final barriers against exposure. The following table summarizes the minimum PPE requirements for various tasks involving this compound. For all procedures, it is recommended to handle this compound within a chemical fume hood to minimize inhalation exposure.[1]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing & Compounding (solids) | Double-gloving with powder-free chemotherapy-rated gloves is required.[3] | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Safety glasses with side shields or goggles. | Work should be performed in a chemical fume hood.[1] |
| Handling Solutions | Single pair of chemical-resistant gloves (inspected before use).[1] | Low-permeability lab coat or gown. | Safety glasses with side shields or goggles. | Work should be performed in a chemical fume hood.[1] |
| Spill Cleanup | Heavy rubber gloves, double-gloving recommended.[4] | Impermeable gown. | Goggles and a face shield are required to protect against splashes.[5] | A NIOSH/MSHA-approved respirator is necessary if a spill generates dust or aerosols outside of a fume hood.[4] |
| Waste Disposal | Double-gloving with powder-free chemotherapy-rated gloves.[3][5] | Low-permeability gown. | Safety glasses with side shields or goggles. | Not required if handling sealed waste containers. |
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling, spill management, and disposal of this compound.
Step 1: Preparation and Handling
-
Designated Area : All work with this compound must be conducted in a designated, restricted area, such as a chemical fume hood.[1][3] Post signs to restrict unauthorized personnel.
-
Avoid Dust and Aerosols : Handle the compound carefully to avoid the formation of dust and aerosols.[1]
-
PPE Donning : Before handling, don all required PPE. Gowns should be donned first, followed by eye/face protection, and then gloves. When double-gloving, one glove should be placed under the gown cuff and the second pair over the cuff to ensure no skin is exposed.[3]
-
Hand Hygiene : Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory, even after gloves have been worn.[1]
Step 2: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate and Secure : Immediately evacuate personnel from the affected area to a safe location.[1]
-
Don PPE : Before re-entering the area, don the appropriate spill cleanup PPE as detailed in the table above, including respiratory protection if required.[4]
-
Containment : Cover the spillage with a suitable absorbent material.[1]
-
Cleanup : Carefully sweep or vacuum the material into an appropriate, labeled container for hazardous waste.[4] Avoid raising dust.[4]
-
Decontamination : After material removal, ventilate the area and decontaminate the spill surface with a suitable cleaning agent.
-
Disposal : All contaminated materials, including absorbents and PPE, must be placed in a sealed container for disposal as hazardous waste.[1]
Step 3: Waste Disposal
Proper disposal prevents environmental contamination and accidental exposure.
-
Contaminated PPE : All disposable PPE, such as gloves, gowns, and shoe covers, should be considered contaminated trace waste. Immediately after use, remove and place them into a designated, clearly labeled hazardous waste container (e.g., a NIOSH HD waste container).
-
Empty Containers : Empty containers that held this compound should also be disposed of in the designated hazardous waste container as trace waste.
-
Unused Product : Unused or expired this compound must be disposed of as hazardous chemical waste. Arrange for collection by a specialized disposal company in accordance with national and institutional legislation.[1] Do not dispose of it down the drain.[1]
-
Household Disposal Alternative : In a non-laboratory setting, if a drug take-back program is unavailable, the FDA recommends mixing the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds.[6] Place this mixture in a sealed container (e.g., a sealable plastic bag) before disposing of it in the household trash.[6][7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
